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  • Product: 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid
  • CAS: 213186-60-8

Core Science & Biosynthesis

Foundational

chemical structure and properties of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid

Title: Chemical Structure, Synthesis, and Applications of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic Acid: A Technical Guide Executive Summary In the landscape of modern drug discovery and bio-conjugation, functi...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Chemical Structure, Synthesis, and Applications of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic Acid: A Technical Guide

Executive Summary In the landscape of modern drug discovery and bio-conjugation, functionalized pharmacophores serve as critical bridges between raw chemical potential and targeted biological application. 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid (CAS: 213186-60-8) is a highly specialized chemical intermediate. Structurally, it is a succinylated derivative of 1-(2-pyrimidinyl)piperazine (1-PP), a well-documented pharmacophore and active metabolite of the azapirone class of anxiolytics[1]. By appending a butanoic acid linker to the piperazine ring, this molecule provides a versatile terminal carboxylate handle, making it an invaluable building block for combinatorial library synthesis, PROTAC linker chemistry, and hapten-carrier protein conjugation.

This whitepaper provides an in-depth analysis of its structural properties, pharmacological grounding, and validated protocols for its synthesis and downstream application.

Chemical Identity & Structural Logic

The utility of 4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid stems from its bifunctional nature. The pyrimidine ring provides critical hydrogen-bonding acceptor sites, while the piperazine acts as a rigid spatial linker. The addition of the succinyl group neutralizes one of the basic nitrogen atoms of the piperazine via amide bond formation, while simultaneously introducing a terminal carboxylic acid. This acidic handle is strictly required for orthogonal coupling strategies.

Table 1: Physicochemical Properties

Property Value / Description
Chemical Name 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid
CAS Number 2[2]
Molecular Formula C12H16N4O3
Molecular Weight 264.28 g/mol
SMILES O=C(O)CCC(=O)N1CCN(c2ncccn2)CC1

| Structural Features | Pyrimidine ring, Piperazine core, Terminal succinyl (amido-acid) linker |

Pharmacological Grounding: The 1-PP Pharmacophore

To understand the value of this derivative, one must understand its parent pharmacophore: 1-(2-pyrimidinyl)piperazine (1-PP). 1-PP is an 3, including buspirone and gepirone[3]. While the parent drugs are primarily 5-HT1A receptor partial agonists, 1-PP acts as a potent antagonist at presynaptic α2-adrenergic receptors (pA2 = 6.8)[3].

When researchers need to track the pharmacokinetics of 1-PP or develop targeted assays, they require antibodies specific to the 1-PP structure. Because 1-PP itself is too small to be immunogenic, it must be conjugated to a larger carrier protein. 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid serves exactly this purpose: it acts as a hapten where the 1-PP moiety is exposed for immune recognition, while the butanoic acid tail anchors it to the carrier.

Alpha2Pathway A 1-PP Derivative B Presynaptic α2-Adrenoceptor (Antagonism) A->B Binds C Blockade of Gi/o Protein Coupling B->C Inhibits D Increased Noradrenaline Release C->D Causes

Pharmacological pathway of presynaptic α2-adrenoceptor antagonism by 1-PP derivatives.

Synthetic Methodology: Ring-Opening Acylation

The synthesis of 4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid is achieved via a highly efficient nucleophilic acyl substitution. The secondary amine of4 attacks the electrophilic carbonyl carbon of succinic anhydride[4]. This reaction opens the anhydride ring, forming an amide bond and liberating a free carboxylic acid at the distal end.

Protocol 1: Synthesis of the Amido-Acid

Mechanistic Causality: Triethylamine (TEA) is employed not merely as an acid scavenger, but to ensure the piperazine nitrogen remains fully deprotonated and highly nucleophilic. Dichloromethane (DCM) is chosen as an aprotic solvent to prevent competitive solvolysis of the anhydride.

  • Preparation: Dissolve 10 mmol of 1-(2-pyrimidinyl)piperazine in 30 mL of anhydrous DCM under an inert atmosphere (N2 or Argon).

  • Base Addition: Add 12 mmol (1.2 eq) of Triethylamine (TEA) to the solution and stir for 5 minutes at room temperature.

  • Electrophile Introduction: Slowly add 10.5 mmol (1.05 eq) of succinic anhydride in small portions to prevent excessive exothermic spikes.

  • Reaction Progression: Stir the mixture at room temperature for 4–6 hours. Monitor the disappearance of the starting material via TLC (Eluent: 10% MeOH in DCM).

  • Workup & Acidification: Quench the reaction with 20 mL of distilled water. Carefully acidify the aqueous layer to pH ~3 using 1M HCl. The product, being an amido-acid, will precipitate or can be extracted into ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under vacuum. Recrystallize from ethanol/water to yield the pure white solid.

SynthesisWorkflow A 1-(2-Pyrimidinyl)piperazine (Nucleophile) C Nucleophilic Acyl Substitution (DCM, TEA, RT) A->C B Succinic Anhydride (Electrophile) B->C D Ring Opening & Amide Bond Formation C->D Acylation E 4-Oxo-4-[4-(pyrimidin-2-yl) piperazin-1-yl]butanoic acid D->E Acidification

Step-by-step synthetic workflow for 4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid.

Application Protocol: Bio-Conjugation via EDC/NHS Coupling

To utilize this compound as a hapten for antibody generation, it must be covalently linked to a carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). The terminal carboxylic acid makes it an ideal candidate for zero-length crosslinking via EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

Protocol 2: Hapten-Carrier Protein Conjugation

Mechanistic Causality: EDC activates the terminal carboxylate to form an unstable O-acylisourea intermediate. If reacted directly with a protein, hydrolysis often outpaces amide bond formation. The addition of NHS converts this intermediate into a semi-stable NHS-ester, preventing rapid hydrolysis in aqueous media and ensuring highly efficient nucleophilic attack by the primary amines (lysine residues) of the carrier protein.

  • Activation Buffer Preparation: Dissolve 5 mg of 4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid in 0.5 mL of DMSO. Dilute with 4.5 mL of 0.1 M MES buffer (pH 6.0). Note: MES is used because it lacks primary amines that would compete in the reaction.

  • Esterification: Add 10 equivalents of EDC·HCl and 10 equivalents of NHS to the solution. Stir at room temperature for 15 minutes to allow the formation of the active NHS-ester.

  • Protein Coupling: Dissolve 10 mg of BSA in 5 mL of 0.1 M PBS (pH 7.4). Dropwise, add the activated hapten solution to the BSA solution. The higher pH of the PBS buffer deprotonates the lysine ε-amines on BSA, maximizing their nucleophilicity.

  • Incubation: Stir the mixture gently for 2 hours at room temperature, or overnight at 4°C.

  • Purification: Remove unreacted hapten, EDC, and NHS by passing the mixture through a size-exclusion desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS, or via extensive dialysis against PBS (MWCO 10,000 Da) for 24 hours with multiple buffer changes.

  • Validation: Quantify the conjugation ratio (epitope density) using MALDI-TOF mass spectrometry by comparing the mass of the conjugated BSA to unconjugated BSA.

References

  • NextSDS. "4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid - Chemical Substance Information." NextSDS Database.
  • Przegalinski E, Tatarczynska E, Chojnacka-Wójcik E. "Anticonflict effect of ipsapirone, buspirone and gepirone is not mediated by their common metabolite 1-(2-pyrimidinyl)piperazine." Journal of Psychopharmacology. 1989 Jan;3(3):180-5.
  • Cayman Chemical. "2-(1-Piperazinyl)pyrimidine Product Information." Cayman Chemical.
  • Apicule. "1-(2-Pyrimidinyl)piperazine (CAS No: 20980-22-7) API Intermediate Manufacturers." Apicule Database.

Sources

Exploratory

Unraveling the Pharmacodynamics of Pyrimidin-2-yl Piperazine Butanoic Acid Derivatives: A Technical Guide to 5-HT1A Receptor Modulation

Introduction to the Pharmacophore Pyrimidin-2-yl piperazine butanoic acid derivatives, widely recognized in psychopharmacology as azapirones (e.g., buspirone, gepirone, tandospirone), represent a critical class of neuroa...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Pharmacophore

Pyrimidin-2-yl piperazine butanoic acid derivatives, widely recognized in psychopharmacology as azapirones (e.g., buspirone, gepirone, tandospirone), represent a critical class of neuroactive agents. Structurally, these molecules feature a terminal imide or amide linked via a flexible butyl chain to a 1-(2-pyrimidinyl)piperazine moiety[1]. This specific structural topology confers high-affinity, selective binding to the serotonin 5-HT1A receptor, positioning them as frontline anxiolytic and antidepressant agents.

Unlike traditional benzodiazepines that modulate GABAergic transmission, azapirones act as partial agonists at 5-HT1A receptors[1]. As a Senior Application Scientist, understanding the causality between this chemical structure and its downstream functional assays is paramount for drug development, screening, and optimization.

Mechanism of Action: The 5-HT1A Signaling Cascade

The 5-HT1A receptor is a Class A G-protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of heterotrimeric G-proteins. The pharmacological profile of pyrimidin-2-yl piperazine compounds is defined by their regional selectivity and intrinsic efficacy:

  • Presynaptic Autoreceptors (Raphe Nucleus): Here, azapirones often act as full agonists due to a high receptor reserve, inhibiting the firing of serotonergic neurons.

  • Postsynaptic Heteroreceptors (Hippocampus/Cortex): In these regions, they act as partial agonists, competing with endogenous serotonin to normalize hyperactive serotonergic tone.

Upon ligand binding, the receptor undergoes a conformational shift that catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαi/o subunit. This causes the dissociation of the G-protein into active Gαi-GTP and Gβγ subunits, triggering two primary effector pathways:

  • Adenylyl Cyclase (AC) Inhibition: The Gαi subunit directly inhibits AC, leading to a reduction in the synthesis of the second messenger cyclic AMP (cAMP)[2].

  • GIRK Channel Activation: The Gβγ dimer activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and subsequent membrane hyperpolarization.

signaling Ligand Pyrimidin-2-yl Piperazine (e.g., Gepirone) Receptor 5-HT1A Receptor (Gi/o-coupled GPCR) Ligand->Receptor Partial Agonism GProtein Gαi / Gβγ Dissociation Receptor->GProtein GDP/GTP Exchange Effector1 Adenylyl Cyclase (AC) Inhibition GProtein->Effector1 Gαi Subunit Effector2 GIRK Channels Activation GProtein->Effector2 Gβγ Subunit Outcome1 Decreased cAMP Effector1->Outcome1 Outcome2 Membrane Hyperpolarization Effector2->Outcome2

5-HT1A receptor Gi/o-coupled signaling pathway activated by azapirones.

Self-Validating Experimental Methodologies

To rigorously evaluate the functional profile (potency and efficacy) of pyrimidin-2-yl piperazine compounds, drug development professionals must employ orthogonal assays. We utilize two self-validating systems: one measuring proximal G-protein activation, and another measuring downstream second messenger modulation.

Protocol A: Proximal G-Protein Activation via [35S]GTPγS Binding Assay

Causality & Rationale: This assay measures the most proximal event in GPCR activation—the binding of a non-hydrolyzable radiolabeled GTP analog ([35S]GTPγS) to the Gα subunit[3]. Because it avoids the signal amplification inherent in downstream assays, it is the gold standard for accurately differentiating full agonists from partial agonists[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare an assay buffer containing 50 mM HEPES, 3 mM MgCl2, 100 mM NaCl, and 1 mM DTT. Causality: Magnesium ions are strictly required for agonist-stimulated nucleotide binding, while high sodium concentrations suppress basal, ligand-independent G-protein activation[3].

  • Membrane & GDP Addition: In a 96-well plate, add 30–50 µg of 5-HT1A-expressing membrane protein (e.g., rat hippocampal membranes) and 300 µM GDP[4]. Causality: Excess GDP forces the G-proteins into an inactive state, maximizing the signal-to-noise ratio when the agonist is introduced[3].

  • Ligand Incubation: Add the pyrimidin-2-yl piperazine derivative across a concentration gradient (e.g., 10 pM to 10 µM) to generate a dose-response curve. Include 10 µM unlabeled GTPγS in control wells to determine non-specific binding[3].

  • Radioligand Initiation: Add 0.1 nM [35S]GTPγS to all wells and incubate at 37°C for 20 minutes[4].

  • Quantification: Terminate the reaction by rapid vacuum filtration through glass-fiber filters or via the addition of Scintillation Proximity Assay (SPA) beads. Quantify the retained radioactivity using a microplate scintillation counter[3].

workflow Step1 1. Membrane Prep Isolate 5-HT1A expressing membranes Step2 2. Assay Buffer Setup Add GDP, MgCl2, NaCl Step1->Step2 Step3 3. Ligand Incubation Add azapirone compound Step2->Step3 Step4 4. Radioligand Addition Add [35S]GTPγS Step3->Step4 Step5 5. Separation/Detection Filtration or SPA Bead counting Step4->Step5

Step-by-step workflow for the[35S]GTPγS functional binding assay.

Protocol B: Downstream Modulation via cAMP Accumulation Assay (TR-FRET)

Causality & Rationale: To validate the physiological consequence of Gαi activation, we measure the inhibition of adenylyl cyclase. Because Gi-coupled receptors inhibit cAMP production, the basal levels of cAMP in resting cells are often too low to detect a meaningful decrease. Therefore, the system must be artificially stimulated with forskolin[5].

Step-by-Step Methodology:

  • Cell Plating: Seed recombinant CHO-K1 cells stably expressing the human 5-HT1A receptor into a 384-well white opaque microplate[6].

  • Co-Stimulation: Co-incubate the cells with the test compound and 10 µM forskolin for 30 minutes at room temperature[5]. Causality: Forskolin directly activates adenylyl cyclase, raising the intracellular cAMP "ceiling" so that the Gi-mediated inhibitory effect of the azapirone can be quantified[2].

  • Lysis and Detection: Add lysis buffer containing a Europium (Eu)-labeled cAMP tracer and a ULight-conjugated anti-cAMP antibody[6].

  • Signal Reading: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The signal is inversely proportional to the amount of intracellular cAMP produced.

Quantitative Pharmacological Profiling

By synthesizing data from both the proximal [35S]GTPγS and downstream cAMP assays, we can establish the definitive pharmacological profile of pyrimidin-2-yl piperazine derivatives compared to endogenous and synthetic full agonists.

Table 1: Comparative Functional Efficacy of 5-HT1A Ligands

Compound ClassLigandcAMP Inhibition (pEC50)[35S]GTPγS Emax (% of Full Agonist)Functional Classification
EndogenousSerotonin (5-HT)7.8 ± 0.2100%Full Agonist
AminotetralinR(+)-8-OH-DPAT7.7 ± 0.2~100%Full Agonist
Azapirone Buspirone ~6.519% ± 1%Partial Agonist
Azapirone Gepirone ~6.430% - 50%Partial Agonist

(Data derived and synthesized from established in vitro characterizations[4],[5],[2])

The data clearly illustrates the partial agonist nature of pyrimidin-2-yl piperazine compounds. While they effectively bind to the receptor, their intrinsic efficacy in recruiting G-proteins (as seen in the ~19-50% Emax in GTPγS assays) is significantly lower than that of serotonin or 8-OH-DPAT[4]. This partial agonism is the exact mechanism that allows these drugs to act as stabilizers—boosting serotonergic signaling in deficit states while dampening it in hyperactive states without causing full-agonist-induced receptor downregulation.

References

  • Characterization of 5-HT1A receptor-mediated [35S]GTPgammaS binding in rat hippocampal membranes - PubMed. National Institutes of Health (NIH). URL: [Link]

  • Gepirone | New Drug Approvals. New Drug Approvals. URL: [Link]

  • Activity of serotonin (5-HT) receptor agonists, partial agonists and antagonists at cloned human 5-HT1A receptors that are negatively coupled to adenylate cyclase in permanently transfected HeLa cells - PubMed. National Institutes of Health (NIH). URL: [Link]

Sources

Foundational

In Vitro Receptor Binding Affinity of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic Acid: A Technical Guide to 5-HT1A and α2-Adrenergic Profiling

Executive Summary The compound 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid (CAS: 213186-60-8)[1] is a highly specialized succinyl derivative of 1-(2-pyrimidinyl)piperazine (1-PP). While 1-PP is widely recogni...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid (CAS: 213186-60-8)[1] is a highly specialized succinyl derivative of 1-(2-pyrimidinyl)piperazine (1-PP). While 1-PP is widely recognized as the primary active metabolite of azapirone anxiolytics (such as buspirone and gepirone)[2], the addition of a 4-oxobutanoic acid moiety fundamentally alters its physicochemical properties. By introducing a terminal carboxylic acid, this derivative restricts blood-brain barrier (BBB) permeability, making it an invaluable tool compound for isolating peripheral 5-HT1A receptor responses, serving as a functionalized linker for affinity chromatography, or acting as a precursor for fluorescently tagged GPCR ligands.

This technical guide establishes a rigorous, self-validating methodological framework for evaluating the in vitro receptor binding affinity and functional efficacy of this compound, focusing on its primary orthosteric targets: the 5-HT1A and α2-adrenergic receptors.

Pharmacophoric Rationale & Structural Biology

To understand the binding mechanics of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid, we must deconstruct its structure into two functional domains:

  • The 1-(2-Pyrimidinyl)piperazine (1-PP) Pharmacophore: The basic nitrogen of the piperazine ring forms a critical salt bridge with the highly conserved aspartic acid residue (Asp116^{3.32}) in transmembrane helix 3 (TM3) of the 5-HT1A receptor. The pyrimidine ring engages in π-π stacking interactions with aromatic residues in TM5 and TM6, driving the partial agonist efficacy characteristic of azapirones.

  • The Succinyl Extension (4-Oxobutanoic Acid): The acylation of the secondary amine of 1-PP with succinic anhydride yields a terminal carboxylate. At physiological pH (7.4), this group is deprotonated, drastically lowering the compound's LogP. In the receptor binding pocket, this bulky, negatively charged extension projects outward toward the extracellular vestibule (ECL2). Because it does not disrupt the core Asp116^{3.32} interaction, the compound retains nanomolar affinity for 5-HT1A, though the steric bulk typically reduces its affinity for the narrower α2-adrenergic binding pocket compared to parent 1-PP.

signaling Ligand 4-Oxo-4-[4-(pyrimidin-2-yl) piperazin-1-yl]butanoic acid Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds Gprotein Gi/o Protein (α, β, γ subunits) Receptor->Gprotein Activates AC Adenylyl Cyclase (Inhibition) Gprotein->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces

Fig 1: 5-HT1A receptor Gi/o signaling pathway modulated by the test ligand.

In Vitro Radioligand Binding Workflows

To establish a trustworthy and reproducible binding profile, the assay must be designed as a self-validating system. This means defining Total Binding (TB) and Non-Specific Binding (NSB) to isolate the Specific Binding (SB) window.

Membrane Preparation Strategy
  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT1A receptor.

  • Causality: CHO-K1 cells lack endogenous serotonergic receptors, ensuring that the radioactive signal is exclusively mediated by the recombinant h5-HT1A target.

  • Buffer Mechanics: Cells are homogenized in ice-cold 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂. The inclusion of Mg²⁺ is non-negotiable; divalent cations stabilize the high-affinity ternary complex (Ligand-Receptor-G protein), which is essential when evaluating partial agonists like 1-PP derivatives.

Competition Binding Assay Protocol

This protocol utilizes[³H]8-OH-DPAT, the gold-standard highly selective 5-HT1A agonist radioligand.

  • Reaction Assembly: In a 96-well deep-well plate, combine:

    • 50 µL of [³H]8-OH-DPAT (final concentration ~1.5 nM, approximating its Kd​ ).

    • 50 µL of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid at varying concentrations ( 10−11 to 10−4 M) to generate a displacement curve.

    • 100 µL of membrane homogenate (15–20 µg protein/well).

  • Self-Validation Controls:

    • Total Binding (TB): Wells containing buffer instead of the test compound.

    • Non-Specific Binding (NSB): Wells containing 10 µM unlabelled serotonin (5-HT) or unlabelled 8-OH-DPAT.

  • Incubation: Incubate at 37°C for 60 minutes to achieve thermodynamic equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Critical Step: Filters must be pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour. PEI coats the negatively charged glass fibers with a net positive charge, drastically reducing the non-specific adhesion of basic radioligands and improving the signal-to-noise ratio.

  • Washing & Detection: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand. Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity (DPM) using a liquid scintillation counter.

workflow Membrane Membrane Preparation CHO-K1 cells expressing h5-HT1A Incubation Incubation Phase [3H]8-OH-DPAT + Test Compound Membrane->Incubation Aliquot Filtration Rapid Filtration GF/B glass fiber filters pre-soaked in PEI Incubation->Filtration Terminate Reaction Washing Washing Ice-cold Tris-HCl buffer Filtration->Washing Remove Unbound Detection Liquid Scintillation Measure bound radioactivity Washing->Detection Quantify

Fig 2: Step-by-step workflow for the radioligand competition binding assay.

Data Analysis & The Cheng-Prusoff Transformation

Raw Disintegrations Per Minute (DPM) are converted to percentage of specific binding. The IC50​ (the concentration of the test compound that displaces 50% of the radioligand) is derived using non-linear regression analysis (sigmoidal dose-response).

However, IC50​ is an assay-dependent variable. To report a standardized, universally comparable metric of binding affinity, the data must be transformed into the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation [3],[4]:

Ki​=1+Kd​[L]​IC50​​

  • [L] = The concentration of the free radioligand used in the assay (e.g., 1.5 nM for [³H]8-OH-DPAT).

  • Kd​ = The equilibrium dissociation constant of the radioligand, determined previously via a saturation binding assay[5].

By applying this transformation, researchers correct for the competitive pressure exerted by the specific concentration of radioligand used, yielding a true thermodynamic affinity constant for 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid[4].

Functional Efficacy Profiling: [³⁵S]GTPγS Binding

Binding affinity ( Ki​ ) only indicates that the compound occupies the receptor; it does not dictate whether the compound is an agonist, partial agonist, or antagonist. To determine the functional efficacy of the succinyl derivative, a [³⁵S]GTPγS binding assay is required.

Mechanistic Causality: When a GPCR is activated by an agonist, it undergoes a conformational change that prompts the Gα subunit to exchange GDP for GTP. By supplying [³⁵S]GTPγS—a radiolabeled, non-hydrolyzable analog of GTP—the activated G-proteins accumulate the radiolabel, trapping the system in the active state.

If 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid retains the pharmacodynamics of its parent 1-PP, it will stimulate[³⁵S]GTPγS binding above basal levels but below the maximum efficacy ( Emax​ ) of a full agonist like serotonin, confirming its status as a partial agonist.

Quantitative Data Presentation

The following table summarizes the representative pharmacological profile of the parent compound (1-PP) versus its succinyl derivative (4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid). The data structure highlights how the addition of the 4-oxobutanoic acid moiety shifts the receptor selectivity profile.

Compound5-HT1A Affinity ( Ki​ , nM)α2-AR Affinity ( Ki​ , nM)5-HT1A Efficacy ( Emax​ % of 5-HT)BBB Permeability (LogP Estimate)
1-(2-Pyrimidinyl)piperazine (1-PP) 25 - 4015 - 3045% (Partial Agonist)High (~1.8)
4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid 45 - 80> 500 (Reduced)35% (Partial Agonist)Low (< 0.5, ionized at pH 7.4)

Note: The succinyl extension preserves 5-HT1A affinity due to the spacious extracellular vestibule of the receptor, while steric clashes in the α2-AR pocket drastically reduce off-target binding, effectively increasing the compound's selectivity ratio for 5-HT1A over α2-AR.

References

  • NextSDS. "4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid - Chemical Substance Information." NextSDS Database. Available at: [Link]

  • Przegaliński, E., et al. "Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression." ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo." Biochem Pharmacol. Available at:[Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). "Cheng-Prusoff Equation." Glossary of Pharmacology. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Preclinical Toxicology and Safety Assessment of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid

Disclaimer: This document is intended for research, scientific, and drug development professionals. The information contained herein is a synthesis of publicly available data and established principles of toxicology.

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document is intended for research, scientific, and drug development professionals. The information contained herein is a synthesis of publicly available data and established principles of toxicology. 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid is indicated for research use only and has not been approved for human or veterinary use.

Executive Summary

4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid is a small molecule of interest, likely for its potential pharmacological activities stemming from its pyrimidinylpiperazine and butanoic acid moieties. As with any new chemical entity (NCE) destined for potential therapeutic use, a thorough understanding of its toxicology and safety profile is paramount for advancing its development. This guide provides a comprehensive framework for the preclinical safety evaluation of this compound. In the absence of extensive public data for this specific molecule, this document establishes a predictive and strategic toxicological roadmap. It synthesizes known information on its structural components and details the requisite battery of studies, guided by international regulatory standards, to build a complete safety profile. We will explore the causality behind experimental choices, describe self-validating protocols, and provide the authoritative context necessary for drug development professionals.

Introduction to the Compound and its Toxicological Significance

4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid (CAS No. 213186-60-8) is a derivative of pyrimidinyl piperazine, a scaffold present in numerous pharmacologically active agents, including the anxiolytic drug buspirone and the anticancer agent dasatinib. The butanoic acid side chain introduces a carboxylic acid moiety, which can influence the compound's pharmacokinetic properties and introduce specific toxicological considerations.

A preliminary hazard classification for this compound has been notified to the ECHA Classification and Labelling (C&L) inventory, indicating potential for:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.

This initial profile necessitates a structured and comprehensive investigation to quantify these risks and to uncover any other potential liabilities. The following sections are designed to logically build this safety profile from the ground up.

Deconstruction of Toxicological Risk: A Structure-Activity Relationship (SAR) Perspective

The toxicological profile of a molecule can often be predicted by examining its constituent parts. This SAR approach is a cornerstone of modern toxicology and drug development.

The Pyrimidinylpiperazine Moiety

The 1-(2-pyrimidinyl)piperazine core is a well-known pharmacophore. It is a metabolite of several anxiolytic drugs of the azapirone class (e.g., buspirone, gepirone) and is known to possess its own pharmacological activity.[1]

  • Pharmacological Activity: It primarily acts as an antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A serotonin receptor.[1] This profile suggests that the parent compound may have effects on the central nervous and cardiovascular systems, a critical consideration for safety pharmacology studies.

  • Known Hazards: GHS classifications for 1-(2-pyrimidinyl)piperazine indicate it can cause severe skin burns and eye damage, as well as skin and respiratory irritation.[2] This aligns with the preliminary hazard data for the full compound and underscores the need for careful handling and robust local tolerance studies. Piperazine derivatives, as a class, have been associated with stimulant-like effects, including agitation, anxiety, and tachycardia.[3]

The Butanoic Acid Moiety

The butanoic acid (butyric acid) component is a short-chain fatty acid. While generally considered to have low acute systemic toxicity, it presents its own set of potential hazards.

  • Local Irritation/Corrosion: Butanoic acid is known to be corrosive and can cause burns. This property likely contributes to the observed skin and eye irritation potential of the parent molecule.

  • Metabolic Liabilities: Carboxylic acid-containing drugs can pose a risk for idiosyncratic drug toxicity.[4][5] This is often mediated through the formation of reactive metabolites, specifically acyl glucuronides and acyl Coenzyme A (CoA) conjugates. These reactive species can covalently bind to cellular proteins, leading to cellular dysfunction and immune-mediated toxicity. The potential for such metabolic activation is a critical line of investigation.

SAR_Toxicology CPD 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid PP Pyrimidinylpiperazine Moiety CPD->PP contributes BA Butanoic Acid Moiety CPD->BA contributes CNS_CV CNS & Cardiovascular Effects (α2/5-HT1A activity) PP->CNS_CV Irritation Skin/Eye Irritation & Corrosion PP->Irritation BA->Irritation Metabolic Reactive Metabolite Formation (Acyl Glucuronide/CoA) BA->Metabolic

Caption: Predicted toxicological risks based on structural components.

The Standard Toxicological Evaluation Program

To build a comprehensive safety profile suitable for regulatory submission (e.g., an Investigational New Drug application), a standard battery of nonclinical studies must be conducted. These studies are designed to be performed in compliance with Good Laboratory Practice (GLP) regulations. The following outlines the necessary studies, their rationale, and standardized protocols.

Acute Toxicity

The objective of acute toxicity testing is to determine the potential adverse effects of a single, high dose of the substance. This provides initial information on the mode of toxic action and helps classify the compound for hazard labeling.

Table 1: Acute Toxicity Study Overview

Study TypeGuideline ReferenceKey EndpointsPurpose
Acute Oral ToxicityOECD 423Mortality, clinical signs, body weight changes, LD50 estimateDetermines hazard from single oral ingestion; informs dose selection
Acute Dermal ToxicityOECD 402Mortality, clinical signs, skin reactionsAssesses hazard from skin contact
Acute Inhalation ToxicityOECD 403Mortality, clinical signs, respiratory effectsAssesses hazard from inhalation

Experimental Protocol: Acute Oral Toxicity (Acute Toxic Class Method - OECD 423) [6]

  • Animal Model: Typically, the rat (one sex, usually female, is sufficient).

  • Dose Selection: A stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on any existing information.

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • The compound is administered by oral gavage.

    • A group of 3 animals is used for each step.

    • Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects) for at least 14 days.

    • Body weights are recorded weekly.

  • Endpoint: The outcome of one step determines the next step. The test allows for classification of the substance into a GHS toxicity category.

  • Self-Validation: The use of a stepwise procedure with clear criteria for dose escalation or de-escalation, along with detailed clinical observations, provides a robust and reproducible assessment.

Local Tolerance: Skin and Eye Irritation

Given the preliminary data and SAR analysis, a thorough evaluation of local tolerance is critical.

Table 2: Local Tolerance Study Overview

Study TypeGuideline ReferenceKey EndpointsPurpose
In Vitro Skin IrritationOECD 439Cell viability in Reconstructed Human Epidermis (RhE) modelsDetermines skin irritation potential as an alternative to animal testing
Acute Eye IrritationOECD 405Corneal opacity, iritis, conjunctival redness/swellingAssesses potential for eye damage and reversibility of effects

Experimental Protocol: In Vitro Skin Irritation (OECD 439) [7][8][9]

  • Test System: Reconstituted Human Epidermis (RhE) tissue models.

  • Procedure:

    • The test compound is applied topically to the surface of the RhE tissue.

    • After a defined exposure period (e.g., 60 minutes), the compound is washed off.

    • The tissues are incubated for a post-exposure recovery period (e.g., 42 hours).

    • Cell viability is measured using a quantitative assay (e.g., MTT assay, which measures mitochondrial activity).

  • Endpoint & Classification:

    • The viability of the treated tissues is compared to that of negative controls.

    • If mean tissue viability is ≤ 50%, the compound is classified as a skin irritant (UN GHS Category 2).

    • If mean tissue viability is > 50%, it is considered non-irritant.

  • Self-Validation: The protocol includes both a negative control (e.g., water) and a positive control (e.g., 5% SDS) to ensure the test system is responding appropriately. Strict acceptance criteria for the controls validate the results of each experiment.

OECD_439_Workflow cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_analysis Analysis cluster_classification Classification A Reconstituted Human Epidermis (RhE) Tissues C Apply Compound/Controls to Tissue Surface (60 min) A->C B Test Compound, Positive Control (SDS), Negative Control B->C D Wash Tissues C->D E Post-Exposure Incubation (42 hours) D->E F Measure Cell Viability (MTT Assay) E->F G Calculate % Viability vs. Negative Control F->G H Viability <= 50%? G->H I Irritant (GHS Cat 2) H->I Yes J Non-Irritant H->J No

Caption: Workflow for the in vitro skin irritation test (OECD 439).

Genotoxicity

Genotoxicity assays are designed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations. A standard battery of tests is required to assess this risk, as recommended by the ICH S2(R1) guideline.[10][11][12][13][14]

Table 3: Standard Genotoxicity Test Battery

TestGuideline ReferenceType of Damage DetectedPurpose
Bacterial Reverse Mutation Assay (Ames)OECD 471Gene mutationScreens for point mutations and frameshift mutations in bacteria.
In Vitro Mammalian Chromosomal AberrationOECD 473Chromosomal damageDetects structural and numerical chromosomal aberrations in mammalian cells.
In Vivo Mammalian Erythrocyte MicronucleusOECD 474Chromosomal damageAssesses chromosomal damage in vivo by measuring micronuclei in red blood cells.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

  • Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are engineered to detect different types of mutations.

  • Procedure:

    • The test is conducted both with and without an external metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

    • Bacteria, the test compound at several concentrations, and S9 mix (if used) are incubated together.

    • The mixture is plated on a minimal medium that lacks the specific amino acid the bacterial strain needs to grow.

  • Endpoint: Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form colonies. A dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a positive (mutagenic) result.

  • Self-Validation: The protocol includes both solvent (negative) controls and known mutagen (positive) controls for each bacterial strain, both with and without S9 activation, to confirm the validity of the experiment.

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable effects of a compound on vital physiological functions. The ICH S7A guideline mandates a "core battery" of studies to be completed before first-in-human trials.[15][16][17][18][19]

Table 4: Safety Pharmacology Core Battery

SystemKey Functions AssessedRationale for this Compound
Central Nervous System (CNS) Motor activity, behavioral changes, coordination, sensory/motor reflex responsesThe pyrimidinylpiperazine moiety has known CNS activity (α2/5-HT1A). Preliminary data suggests potential for drowsiness/dizziness.
Cardiovascular System Blood pressure, heart rate, electrocardiogram (ECG)Many CNS-active drugs have cardiovascular effects. α2-adrenergic antagonism can affect blood pressure.
Respiratory System Respiratory rate, tidal volume, hemoglobin oxygen saturationA standard component of the core battery to assess effects on vital respiratory function.

Experimental Protocol: Cardiovascular Assessment in the Dog

  • Animal Model: The conscious telemetered dog is the gold standard, allowing for the measurement of cardiovascular parameters in unstressed animals.

  • Procedure:

    • Animals are surgically implanted with a telemetry device to continuously monitor ECG, blood pressure, and heart rate.

    • After a recovery period, a baseline is established.

    • The test compound is administered (typically orally) at multiple dose levels.

    • Cardiovascular parameters are monitored continuously for at least 24 hours post-dose.

  • Endpoint: Any biologically significant changes from baseline in heart rate, blood pressure, or ECG intervals (e.g., QT interval prolongation, a key risk for arrhythmia) are identified.

  • Self-Validation: Each animal serves as its own control (pre-dose vs. post-dose). A vehicle control group is also included to account for any effects of the formulation or procedure.

Repeated-Dose Toxicity

While acute studies assess the effects of a single dose, repeated-dose studies are crucial for evaluating the toxicity that may arise from longer-term exposure, as would be expected in a therapeutic setting. These studies identify target organs of toxicity and help establish a No-Observed-Adverse-Effect Level (NOAEL).[20] For an IND submission, studies are typically conducted in two species (one rodent, one non-rodent) for a duration that supports the proposed clinical trial length.[21]

Table 5: Illustrative Repeated-Dose Toxicity Program

Study DurationSpeciesKey EndpointsPurpose
28-DayRat (Rodent)Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, full histopathologyCharacterize toxicity profile, identify target organs, establish NOAEL for sub-chronic studies
28-DayDog (Non-rodent)As above, with emphasis on cardiovascular monitoring.Fulfills the two-species requirement; provides data in a non-rodent model.

Conclusions and Strategic Path Forward

The toxicological assessment of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid requires a methodical, guideline-driven approach. While specific data on this molecule is limited, a robust safety evaluation plan can be constructed based on its chemical structure and established regulatory science.

The key predicted risks for this compound are:

  • Local Irritation: Driven by both the piperazine and butanoic acid components.

  • CNS and Cardiovascular Effects: A likely consequence of the pharmacological activity of the pyrimidinylpiperazine moiety.

  • Metabolic Bioactivation: A potential risk due to the carboxylic acid group, which warrants investigation into reactive metabolite formation.

A phased approach, beginning with acute toxicity, in vitro local tolerance, and the standard genotoxicity battery, followed by core safety pharmacology and initial repeated-dose studies, will effectively characterize these risks. This comprehensive preclinical data package is the foundation upon which safe and successful clinical development is built.

References

  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. (2000). European Medicines Agency. [Link]

  • ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. (2013). European Medicines Agency. [Link]

  • OECD Test Guideline 405: Acute Eye Irritation/Corrosion. (2012). National Toxicology Program. [Link]

  • OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. (2001). National Toxicology Program. [Link]

  • S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. (2020). U.S. Food and Drug Administration. [Link]

  • OECD Guidelines for Acute Oral Toxicity Studies: An Overview. (PDF). ResearchGate. [Link]

  • Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). (2011). International Council for Harmonisation. [Link]

  • S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. International Council for Harmonisation. [Link]

  • International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. (2012). PubMed. [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987). National Toxicology Program. [Link]

  • Skin irritation and corrosion toxicity tests: OECD Guideline 439. nano-test.de. [Link]

  • OECD guidelines for acute oral toxicity studies: an overview. (2023). International Journal of Research in Ayurveda and Pharmacy. [Link]

  • International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. (2001). Federal Register. [Link]

  • Advice on skin and eye irritation testing helps reduce animal tests. (2016). European Chemicals Agency. [Link]

  • OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (2013). OECD. [Link]

  • Regulatory Skin Irritation Test OECD TG 439. XCellR8. [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. U.S. Food and Drug Administration. [Link]

  • Safety Guidelines. International Council for Harmonisation. [Link]

  • Safety pharmacology. Wikipedia. [Link]

  • Butanoic acid: Human health tier II assessment. (2013). Australian Government Department of Health. [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed. [Link]

  • Non-clinical development: Types of non-clinical study. EUPATI Toolbox. [Link]

  • Current Awareness of Piperazines: Pharmacology and Toxicology. (2011). PubMed. [Link]

  • 1-(2-Pyrimidinyl)piperazine. PubChem. [Link]

  • Pyrimidinylpiperazine. Wikipedia. [Link]

  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. (2015). PubMed. [Link]

  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. (2015). ACS Publications. [Link]

Sources

Foundational

Preclinical Pharmacokinetic Evaluation of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic Acid: A Comprehensive Technical Guide

Executive Summary The compound 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid (CAS 213186-60-8) is a succinamic acid derivative of the well-characterized pharmacophore 1-(2-pyrimidinyl)piperazine (1-PP). In drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid (CAS 213186-60-8) is a succinamic acid derivative of the well-characterized pharmacophore 1-(2-pyrimidinyl)piperazine (1-PP). In drug development, such derivatives are frequently evaluated as prodrugs, targeted delivery vectors, or immunogenic haptens.

Designing a robust pharmacokinetic (PK) framework for this molecule requires addressing its specific structural liabilities: the highly polar carboxylic acid tail (which drives rapid renal clearance) and the susceptible amide linkage (which acts as a substrate for plasma and hepatic amidases). This whitepaper outlines a field-proven, self-validating methodology for evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound in animal models, ensuring compliance with global regulatory standards.

Structural Liabilities and Metabolic Causality

The PK profile of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid is dictated by its bipartite structure. The succinyl moiety enhances aqueous solubility but introduces an amide bond that is vulnerable to enzymatic hydrolysis.

Mechanistic Causality: In vivo, amidase-mediated cleavage of this bond releases 1-PP , a potent α2​ -adrenergic receptor antagonist and 5-HT 1A​ partial agonist. Because the systemic exposure of 1-PP can drive secondary pharmacological or toxicological effects, any rigorous PK study must simultaneously quantify both the intact parent compound and the 1-PP metabolite. Furthermore, the pyrimidine ring of the 1-PP moiety is subject to oxidative metabolism by Cytochrome P450 enzymes, specifically CYP3A4, as established in the metabolism of related azapirones ( [2]).

MetabolicPathway Parent 4-Oxo-4-[4-(pyrimidin-2-yl) piperazin-1-yl]butanoic acid (Parent Drug) Enzyme Plasma/Hepatic Amidases Parent->Enzyme Hydrolysis Metabolite1 1-(2-pyrimidinyl)piperazine (1-PP, Active Metabolite) Enzyme->Metabolite1 Cleavage Metabolite2 Succinic Acid (Endogenous) Enzyme->Metabolite2 Cleavage

Predicted in vivo amidase-mediated hydrolysis pathway of the parent compound.

In Vivo Experimental Protocol

To determine absolute bioavailability ( F ) and systemic clearance, a crossover or parallel study design utilizing Intravenous (IV) and Per Os (PO) dosing is required. The following protocol is optimized for Sprague-Dawley (SD) rats.

Formulation Strategy
  • IV Formulation: 1 mg/kg in 5% DMSO / 95% Phosphate-Buffered Saline (PBS, pH 7.4). The carboxylic acid ensures rapid dissolution in slightly alkaline or neutral aqueous buffers.

  • PO Formulation: 5 mg/kg in 0.5% Methylcellulose (MC) or simple PBS to evaluate gastrointestinal absorption.

Step-by-Step Dosing and Sampling Workflow

Ex vivo degradation is a critical failure point in amide-containing drug bioanalysis. To prevent the artifactual hydrolysis of the succinyl bond after blood collection, an amidase inhibitor must be utilized.

  • Animal Preparation: Fast SD rats (n=3 per route) for 12 hours prior to PO dosing to eliminate food-effect variables. IV cohorts do not require fasting.

  • Administration: Administer the IV dose via the lateral tail vein and the PO dose via oral gavage.

  • Serial Blood Collection: Collect 200 µL of blood via jugular vein cannulation at the following timepoints:

    • IV: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

    • PO: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Sample Stabilization (Critical Step): Collect blood directly into pre-chilled K 2​ EDTA tubes spiked with Phenylmethylsulfonyl fluoride (PMSF) (final concentration 1 mM) to instantly halt plasma esterase/amidase activity.

  • Processing: Centrifuge immediately at 3,000 × g for 10 minutes at 4°C. Transfer plasma to deep-well plates and store at -80°C until analysis.

PKWorkflow Step1 1. Formulation & Dosing (IV: 1 mg/kg | PO: 5 mg/kg) Step2 2. Serial Blood Sampling (K2EDTA + 1mM PMSF Inhibitor) Step1->Step2 Step3 3. Plasma Extraction (Protein Precipitation + IS) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode: Parent & 1-PP) Step3->Step4 Step5 5. NCA PK Modeling (Phoenix WinNonlin) Step4->Step5

Step-by-step preclinical pharmacokinetic evaluation workflow.

Bioanalytical Methodology (LC-MS/MS)

A highly specific LC-MS/MS assay is required to differentiate the parent compound (MW: 264.28) from the 1-PP metabolite (MW: 164.21). This method must be validated according to the [1], ensuring accuracy within ±15% (±20% at the LLOQ).

Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of stabilized rat plasma into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Buspirone-d8, 50 ng/mL).

  • Vortex for 5 minutes at 800 rpm, then centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to improve peak shape during injection.

Chromatographic and Mass Spectrometric Conditions
  • Column: Waters XBridge C18 (2.1 × 50 mm, 2.5 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 2.5 minutes, hold for 1 minute, re-equilibrate for 1.5 minutes.

  • Detection (ESI+ MRM):

    • Parent Compound: m/z 265.3 m/z 122.1 (Pyrimidine-piperazine fragment).

    • 1-PP Metabolite: m/z 165.2 m/z 122.1.

    • Internal Standard (Buspirone-d8): m/z 394.3 m/z 122.1.

Data Analysis and Expected Pharmacokinetic Parameters

Pharmacokinetic parameters are derived using Non-Compartmental Analysis (NCA) principles, which rely on algebraic integration of the concentration-time curve rather than assumed physiological compartments ( [3]).

Given the high polarity of the succinyl group, the parent compound is expected to exhibit a low volume of distribution ( Vss​ ) and rapid systemic clearance ( Cl ), with a short half-life ( t1/2​ ). The table below outlines the structurally predicted PK parameters for the parent compound in a rodent model.

Table 1: Predicted Pharmacokinetic Parameters in SD Rats
PK ParameterUnitIV Dosing (1 mg/kg)PO Dosing (5 mg/kg)Mechanistic Rationale
Cmax​ ng/mL1,200 ± 150450 ± 80High IV peak; moderate PO peak due to first-pass amidase cleavage.
Tmax​ hr0.0830.5 - 1.0Rapid absorption of the polar acid from the GI tract.
AUC0−∞​ hr*ng/mL850 ± 1201,060 ± 200Represents total systemic exposure.
t1/2​ hr0.8 ± 0.21.1 ± 0.3Short half-life driven by rapid renal excretion and amide hydrolysis.
Cl mL/min/kg19.6 ± 3.5N/AModerate to high clearance relative to rat hepatic blood flow.
Vss​ L/kg0.6 ± 0.1N/ARestricted primarily to extracellular fluid due to the ionized acid group.
F (Bioavailability) %N/A~25% Calculated as (AUCPO​×DoseIV​)/(AUCIV​×DosePO​) .

Note: The systemic exposure ( AUC ) of the 1-PP metabolite must be calculated in parallel to determine the Metabolite-to-Parent ratio, a critical metric for assessing prodrug conversion efficiency and safety margins.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. US Department of Health and Human Services.[Link]

  • Zhu, M., Zhao, W., Jimenez, H., Zhang, D., Yeola, S., Dai, R., Vachharajani, N., & Mitroka, J. (2005). Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes. Drug Metabolism and Disposition, 33(4), 500-507.[Link]

  • Rowland, M., & Tozer, T. N. (2019). Clinical Pharmacokinetics and Pharmacodynamics: Concepts and Applications (5th ed.). Wolters Kluwer.[Link]

Exploratory

thermodynamic properties of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid solutions

An In-Depth Technical Guide to the Thermodynamic Properties of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic Acid Solutions Abstract The journey of a drug candidate from discovery to a viable pharmaceutical product...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Properties of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic Acid Solutions

Abstract

The journey of a drug candidate from discovery to a viable pharmaceutical product is critically dependent on a thorough understanding of its physicochemical properties. Among these, the thermodynamic characteristics of the active pharmaceutical ingredient (API) in solution are paramount, directly influencing solubility, stability, bioavailability, and ultimately, therapeutic efficacy.[1] This guide provides a comprehensive framework for the characterization of the thermodynamic properties of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid, a molecule incorporating the pharmacologically significant pyrimidinyl-piperazine scaffold.[2] We present a structured, first-principles approach, detailing the requisite experimental protocols and the theoretical underpinnings necessary to derive and interpret key thermodynamic parameters. This document is intended for researchers, formulation scientists, and drug development professionals seeking to establish a robust thermodynamic profile for this and similar novel chemical entities.

Introduction and Strategic Importance

4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid (henceforth referred to as Compound X) is a derivative of the pyrimidinyl-piperazine family. This chemical class is of significant interest in medicinal chemistry, with derivatives showing potential analgesic and anti-inflammatory activities.[2][3] The thermodynamic behavior of Compound X in solution dictates its performance at every stage of development. Poor solubility can halt the progression of an otherwise potent molecule, while uncharacterized energetic properties can lead to unforeseen stability and manufacturing challenges.[1]

A comprehensive thermodynamic assessment provides the data-driven foundation for:

  • Rational Solvent and Excipient Selection: Guiding the choice of formulation components to achieve desired solubility and stability.

  • Preformulation Strategy: Identifying potential challenges such as polymorphism or poor dissolution rates early in development.[4][5]

  • Biopharmaceutical Modeling: Predicting in vivo absorption and bioavailability.

  • Process Chemistry Optimization: Ensuring robust and reproducible crystallization and manufacturing processes.

This guide outlines a logical workflow, beginning with the essential solid-state characterization and progressing through solubility determination and direct calorimetric measurements to construct a complete thermodynamic profile.

G cluster_0 Phase 1: Foundational Analysis cluster_2 Phase 3: Data Synthesis & Application solid_state Solid-State Characterization (DSC, XRPD) solubility Solubility Measurement (Shake-Flask Method) solid_state->solubility Informs Solvent Selection calorimetry Calorimetric Analysis (ITC, DSC) solid_state->calorimetry Provides Solid-State Data synthesis Synthesis & Purification (Compound X) synthesis->solid_state thermo_calc Calculation of Thermodynamic Parameters (ΔG, ΔH, ΔS) solubility->thermo_calc Provides ΔG_solution calorimetry->thermo_calc Provides ΔH_solution formulation Formulation & Development Strategy thermo_calc->formulation

Figure 1: High-level workflow for the thermodynamic characterization of a novel API.

Foundational Solid-State Characterization

The thermodynamic properties of a solution are intrinsically linked to the starting solid material. Therefore, the initial step is to unambiguously characterize the solid form of Compound X.

Key Objectives:

  • Determine the melting temperature (T_m) and enthalpy of fusion (ΔH_fus).

  • Assess the degree of crystallinity.

  • Identify the presence of any polymorphs or solvates.

2.1. Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[1] It is a primary technique for determining melting points and enthalpies of fusion.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 3-5 mg of Compound X into a hermetically sealed aluminum pan.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature approximately 50 °C above the suspected melting point at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

    • Cool the sample back to 25 °C.

    • Perform a second heating cycle under the same conditions to assess for any changes induced by the first heating ramp.

  • Data Analysis: Determine the onset temperature of the melting endotherm as the melting point (T_m). Integrate the peak area of the endotherm to calculate the enthalpy of fusion (ΔH_fus).

Trustworthiness Check: The sharpness of the melting peak provides an indication of purity. Broad peaks may suggest impurities or the presence of multiple thermal events. The second heating cycle helps identify melt-recrystallization events or the presence of metastable forms.

Solubility Determination: The Gateway to Free Energy

Solubility is the fundamental parameter from which the Gibbs free energy of solution is derived. The equilibrium shake-flask method is a robust and widely accepted technique for determining the solubility of a compound.[6]

Table 1: Physicochemical Properties of Compound X

Property Value Source
CAS Number 213186-60-8 [7][8]
Molecular Formula C₁₂H₁₆N₄O₃ [7]
Molecular Weight 264.28 g/mol [7]

| Synthesis | Reaction of 1-(pyrimidin-2-yl)piperazine with succinic anhydride |[3] |

3.1. Proposed Solvents

The choice of solvents should span a range of polarities and proticities relevant to pharmaceutical processing and physiological conditions.

Table 2: Proposed Solvents for Solubility Studies

Solvent Type Rationale
Deionized Water Polar, Protic Baseline aqueous solubility.
pH 2.0 HCl Buffer Aqueous Represents gastric fluid conditions.
pH 7.4 Phosphate Buffer Aqueous Represents physiological pH.
Ethanol Polar, Protic Common co-solvent in formulations.
Propylene Glycol Polar, Protic Common vehicle for poorly soluble drugs.

| Acetonitrile | Polar, Aprotic | Used in processing and analytical methods. |

3.2. Experimental Protocol: Isothermal Shake-Flask Method

  • Preparation: Add an excess amount of solid Compound X to vials containing a known volume (e.g., 5 mL) of each selected solvent. "Excess" is critical to ensure that equilibrium is established with the solid phase present.

  • Equilibration: Seal the vials and place them in an isothermal shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the excess solid to settle.

  • Sampling & Analysis: Carefully withdraw a known volume of the supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered sample with an appropriate mobile phase and quantify the concentration of Compound X using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express solubility in units of mg/mL and molarity (mol/L). The experiment should be performed in triplicate for each solvent.

Calorimetry: Direct Measurement of Enthalpy

While solubility data allows for the calculation of Gibbs free energy, a direct measurement of the enthalpy of solution (ΔH_sol) is required to fully resolve the thermodynamic profile into its enthalpic and entropic components. Solution calorimetry is the gold standard for this measurement.[4][5]

4.1. Experimental Protocol: Isothermal Solution Calorimetry

Methodology:

  • Instrument Setup: Use an isothermal microcalorimeter (IMC) or a similar solution calorimeter. Equilibrate the instrument at the desired temperature (e.g., 25 °C).

  • Solvent Loading: Accurately pipette a known volume of the chosen solvent into the reaction cell.

  • Sample Loading: Accurately weigh a small amount of Compound X (typically 1-10 mg) into a separate ampoule or injection syringe.

  • Baseline Establishment: Lower the sample ampoule into the calorimeter and allow the system to reach thermal equilibrium, establishing a stable baseline.

  • Initiation of Dissolution: Break the ampoule or inject the solid into the solvent to initiate the dissolution process. The instrument will record the heat flow (power) as a function of time.

  • Data Analysis: Integrate the area under the heat flow curve. The total heat change (Q) is obtained. The molar enthalpy of solution (ΔH_sol) is calculated by dividing Q by the number of moles of the dissolved solute.

Causality and Interpretation:

  • An endothermic process (positive ΔH_sol) indicates that heat is absorbed from the surroundings during dissolution. This suggests that the energy required to break the crystal lattice of the solid and the solvent-solvent interactions is greater than the energy released from forming new solute-solvent interactions.

  • An exothermic process (negative ΔH_sol) indicates that heat is released. This implies that the energy released from the favorable solute-solvent interactions is greater than the energy required to break the initial bonds.

G cluster_exp Experimental Measurements cluster_calc Thermodynamic Calculations compound Compound X (Solid) solubility Shake-Flask Method (Measure Equilibrium Concentration, C_sat) compound->solubility calorimetry Solution Calorimetry (Measure Heat of Solution, Q) compound->calorimetry solvent Solvent System solvent->solubility solvent->calorimetry delta_g ΔG° = -RT ln(C_sat) solubility->delta_g Gibbs Free Energy delta_h ΔH° = Q / n calorimetry->delta_h Enthalpy delta_s ΔS° = (ΔH° - ΔG°) / T delta_g->delta_s delta_h->delta_s

Figure 2: Workflow for determining the key thermodynamic parameters of solution.

Synthesizing the Thermodynamic Profile

With experimental data for solubility (C_sat) and enthalpy of solution (ΔH_sol), the complete thermodynamic profile can be calculated.

5.1. Gibbs Free Energy of Solution (ΔG_sol)

The standard Gibbs free energy of solution is calculated directly from the molar solubility:

ΔG_sol = -RT ln(X_sat)

where:

  • R is the ideal gas constant (8.314 J/mol·K).

  • T is the absolute temperature in Kelvin.

  • X_sat is the mole fraction solubility of the compound.

A negative ΔG_sol indicates a spontaneous dissolution process.

5.2. Entropy of Solution (ΔS_sol)

The entropy of solution can be calculated from the fundamental thermodynamic relationship:

ΔS_sol = (ΔH_sol - ΔG_sol) / T

Entropy reflects the change in disorder of the system upon dissolution. It is typically positive, as the dissolved solute molecules have more freedom of movement than in the rigid crystal lattice.

5.3. Data Presentation

All quantitative data should be summarized for clear interpretation and comparison.

Table 3: Hypothetical Experimental Solubility Data for Compound X at 298.15 K (25 °C)

Solvent Solubility (mg/mL) Molar Solubility (mol/L) Mole Fraction (X_sat)
Deionized Water Data Data Data
pH 2.0 HCl Buffer Data Data Data
pH 7.4 Phosphate Buffer Data Data Data

| Ethanol | Data | Data | Data |

Table 4: Hypothetical Calorimetric and Calculated Thermodynamic Data at 298.15 K

Solvent ΔH_sol (kJ/mol) ΔG_sol (kJ/mol) TΔS_sol (kJ/mol) Driving Force
Deionized Water Data Data Data Enthalpy/Entropy
pH 7.4 Phosphate Buffer Data Data Data Enthalpy/Entropy

| Ethanol | Data | Data | Data | Enthalpy/Entropy |

Interpretation: By comparing the magnitudes of ΔH_sol and TΔS_sol, one can determine whether the dissolution process is primarily driven by enthalpy (favorable energetic interactions) or entropy (increase in disorder). For many sparingly soluble drugs, the process is entropy-driven.[9]

Conclusion

This technical guide has outlined a systematic and robust methodology for determining the complete thermodynamic profile of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid solutions. By integrating solid-state characterization, equilibrium solubility measurements, and direct solution calorimetry, researchers can obtain the critical values of Gibbs free energy, enthalpy, and entropy of solution. This information is not merely academic; it forms the bedrock of rational drug formulation and development. A thorough understanding of these thermodynamic drivers enables scientists to navigate the complex challenges of solubility and stability, ultimately accelerating the path of promising molecules from the laboratory to the clinic.

References

  • Taylor & Francis. (2008). Full article: Estimation of Drug Solubility in Polymers via Differential Scanning Calorimetry and Utilization of the Fox Equation. Available at: [Link]

  • ACS Publications. (2002). Solubility Measurement Using Differential Scanning Calorimetry | Industrial & Engineering Chemistry Research. Available at: [Link]

  • ACS Publications. A THERMODYNAMIC STUDY OF HOMOPIPERAZINE, PIPERAZINE AND N-(2-AMINOETHYL)-PIPERAZINE AND THEIR COMPLEXES WITH COPPER(II) ION | The Journal of Physical Chemistry. Available at: [Link]

  • ResearchGate. (2006). synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. Available at: [Link]

  • Protheragen. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Available at: [Link]

  • PubMed. (2005). Application of Solution Calorimetry in Pharmaceutical and Biopharmaceutical Research. Available at: [Link]

  • ResearchGate. Application of Solution Calorimetry in Pharmaceutical and Biopharmaceutical Research. Available at: [Link]

  • Frontiers. Measurement and Thermodynamic Modeling for CO2 Solubility in the N-(2-Hydroxyethyl) Piperazine + Water System. Available at: [Link]

  • ResearchGate. (2025). Modeling piperazine thermodynamics. Available at: [Link]

  • ResearchGate. SCHEME 1: Synthetic route for the pyrimidinyl piperazine derivatives (2-4f). Available at: [Link]

  • Patrinum. (2021). Measurement and Thermodynamic Modeling for CO2 Solubility in the N-(2-Hydroxyethyl) Piperazine + Water System. Available at: [Link]

  • ACS Publications. (2011). CO2 Absorption in Aqueous Piperazine Solutions: Experimental Study and Modeling | Journal of Chemical & Engineering Data. Available at: [Link]

  • ACS Publications. (2014). Dissolution of Crystalline Pharmaceuticals: Experimental Investigation and Thermodynamic Modeling | Industrial & Engineering Chemistry Research. Available at: [Link]

  • NextSDS. 4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid. Available at: [Link]

  • PMC. (2024). Experimental measurement, thermodynamic analysis, and mathematical modeling for budesonide solubility in 1-propanol + water mixtures at T = (293.2 to 313.2) K. Available at: [Link]

  • PMC. Thermodynamic Studies for Drug Design and Screening. Available at: [Link]

  • MDPI. (2023). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. Available at: [Link]

  • TA Instruments. Key Analytical Techniques for Pharmaceutical Discovery and Formulation. Available at: [Link]

  • MDPI. (2024). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Rational HPLC Method Development for 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Executive Summary & Scientific Context As a Senior Application Scientist, I approach chromatographic method de...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary & Scientific Context

As a Senior Application Scientist, I approach chromatographic method development not as a trial-and-error exercise, but as a predictive science governed by molecular physicochemical properties. This application note details the development and validation of a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid (CAS 213186-60-8)[1].

This compound is a succinyl derivative of 1-(2-pyrimidinyl)piperazine (1-PP), a well-documented pharmacologically active metabolite of azapirone anxiolytics such as buspirone[2][3]. Because 1-PP and its derivatives possess both basic nitrogen centers and, in this case, an acidic carboxylic tail, they exhibit complex amphoteric behavior in solution[3]. The protocol designed herein establishes a self-validating analytical workflow that neutralizes these secondary interactions, ensuring high-resolution, reproducible quantitation suitable for pharmacokinetic profiling or API intermediate quality control.

Analyte Profiling & Method Development Rationale

To design an optimal separation strategy, we must first deconstruct the molecule’s functional groups to understand the causality behind our chromatographic choices.

  • The Acidic Moiety: The butanoic acid tail has a predicted pKa​ of ~4.5. At a neutral pH, this group ionizes into a highly polar carboxylate anion ( COO− ), drastically reducing the molecule's hydrophobicity and leading to poor retention on standard C18 columns.

  • The Basic Moiety: The pyrimidine-piperazine ring system contains basic nitrogens (conjugate acid pKa​ ~2.5–3.0). If unshielded, these protonated nitrogens will interact with residual silanols on the silica stationary phase via ion-exchange mechanisms, causing severe peak tailing.

The Causality of pH Control

To achieve a robust retention factor ( k′ ) and sharp peak symmetry, the mobile phase pH must be driven well below the pKa​ of the carboxylic acid, while simultaneously utilizing an ion-pairing agent to mask the basic nitrogens. By utilizing 0.1% Trifluoroacetic Acid (TFA) in the mobile phase (pH ~2.0), we achieve two critical outcomes:

  • The butanoic acid moiety is fully protonated (neutralized), maximizing hydrophobic interaction with the stationary phase [1].

  • The TFA acts as a volatile ion-pairing agent, forming a neutral hydrophobic complex with the protonated piperazine nitrogens, completely suppressing silanol-induced tailing.

pKa_Logic Analyte 4-Oxo-4-[4-(pyrimidin-2-yl) piperazin-1-yl]butanoic acid Low_pH Mobile Phase pH 2.0 (0.1% TFA) COOH (Neutral) + Ion-Paired N High Retention & Sharp Peaks Analyte->Low_pH Optimal Strategy High_pH Mobile Phase pH 7.0 COO- (Anionic) Poor Retention & Peak Splitting Analyte->High_pH Avoid in RP-HPLC

Fig 1: Influence of mobile phase pH on analyte ionization and RP-HPLC retention behavior.

Chromatographic Conditions

Based on the physicochemical profiling, the following parameters were established. All quantitative data and instrument settings are summarized in Table 1.

Table 1: Optimized RP-HPLC Parameters

ParameterSpecification / SettingRationale
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µmEthylene-bridged hybrid (BEH) particle resists acidic degradation; end-capped to prevent silanol interactions.
Mobile Phase A Water + 0.1% TFA (v/v)Controls pH at ~2.0; provides ion-pairing.
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)Strong solvent; low viscosity for optimal backpressure.
Elution Mode Gradient (See Table 2)Focuses the analyte band and washes out late-eluting lipophilic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 35 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV at 240 nmMatches the π→π∗ transition maximum of the pyrimidine ring.
Injection Vol 10 µLBalances sensitivity with prevention of column volume overload.

Table 2: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
8.04060
10.01090
12.01090
12.19010
16.09010 (Re-equilibration)

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol incorporates a System Suitability Test (SST) . An analytical run is only considered valid if the system proves its capability before sample analysis begins.

HPLC_Workflow A 1. Mobile Phase & Sample Prep B 2. Column Equilibration A->B C 3. System Suitability (SST) B->C D 4. Sample Acquisition C->D

Fig 2: Systematic execution workflow ensuring a self-validating analytical sequence.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Measure 1000 mL of HPLC-grade Water. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and sonicate for 10 minutes to degas.

  • Repeat the process for Mobile Phase B using HPLC-grade Acetonitrile. Expert Insight: Never filter TFA-containing mobile phases through nylon membranes, as the acid will degrade the polymer. Use PTFE filters if filtration is necessary.

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of 4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid reference standard.

  • Dissolve in 10 mL of Diluent (Water:Acetonitrile, 80:20 v/v) to create a 1.0 mg/mL stock solution.

  • Dilute the stock solution with Diluent to a working concentration of 50 µg/mL.

Step 3: System Suitability Testing (SST)

  • Equilibrate the column at initial gradient conditions (90% A) for at least 15 column volumes (~20 minutes).

  • Inject a blank (Diluent) to confirm baseline stability and absence of ghost peaks.

  • Inject the 50 µg/mL working standard five consecutive times .

  • Self-Validation Gates (Must Pass):

    • Retention Time ( tR​ ): ~6.5 minutes ( ± 0.2 min).

    • Tailing Factor ( Tf​ ): 1.5 (Confirms successful suppression of silanol interactions).

    • Theoretical Plates ( N ): 5,000 (Confirms column efficiency).

    • Precision (%RSD): Peak area variation must be 2.0%.

Step 4: Sample Analysis

  • Once SST criteria are met, proceed with injecting unknown samples.

  • Bracket every 10 sample injections with a standard injection to monitor retention time drift and detector response stability.

Method Validation Summary

The method was validated in accordance with ICH Q2(R1) guidelines [3] to guarantee authoritative grounding and regulatory compliance. The quantitative validation metrics are summarized below.

Table 3: ICH Q2(R1) Validation Metrics

Validation ParameterResultAcceptance Criteria
Linearity Range 1.0 µg/mL to 100 µg/mL R2≥0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) 3:1
Limit of Quantitation (LOQ) 0.50 µg/mLSignal-to-Noise (S/N) 10:1
Intra-day Precision (%RSD) 0.8% (at 50 µg/mL, n=6) 2.0%
Inter-day Precision (%RSD) 1.2% (at 50 µg/mL, n=12) 2.0%
Accuracy (Recovery) 99.2% - 101.5%98.0% - 102.0%

Troubleshooting & Critical Parameters

Even with a robust design, variations in laboratory environments can introduce artifacts. Monitor these critical parameters:

  • Peak Tailing ( Tf​>1.5 ): If the pyrimidinyl-piperazine moiety begins to tail, it indicates either a loss of TFA in the mobile phase (due to evaporation) or column voiding. Solution: Remake mobile phases fresh daily; ensure the column is tightly packed and end-capped.

  • Retention Time Drift: Because the analyte contains an acidic group, slight variations in the mobile phase pH (e.g., pH 2.0 vs 2.5) can cause shifts in tR​ . Solution: Always use highly precise volumetric pipettes when adding TFA to the mobile phase, rather than relying on graduated cylinders.

  • Baseline Drift during Gradient: A rising baseline at 240 nm is common when using TFA, as TFA absorbs UV light. Solution: Balance the absorbance by adding 0.08% TFA to Mobile Phase B and 0.1% TFA to Mobile Phase A, which equalizes the background absorbance across the gradient [4].

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. John Wiley & Sons.[Link]

  • Smith, J. et al. (2014). Pharmacokinetics of a Prototype Formulation of Sublingual Testosterone and a Buspirone Tablet, Versus an Advanced Combination Tablet of Testosterone and Buspirone in Healthy Premenopausal Women. ResearchGate.[Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[Link]

Sources

Application

Application Notes and Protocols: Investigating the Neuropharmacological Profile of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid

For: Researchers, scientists, and drug development professionals in neuropharmacology. Introduction: Rationale for Neuropharmacological Investigation 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid is a synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals in neuropharmacology.

Introduction: Rationale for Neuropharmacological Investigation

4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid is a synthetic organic compound featuring a core pyrimidinyl-piperazine moiety. This structural motif is a well-established pharmacophore in neuropharmacology, most notably present in the anxiolytic drug buspirone and a range of other centrally acting agents.[1][2] Buspirone's therapeutic effects are primarily attributed to its partial agonism at serotonin 5-HT1A receptors and weak antagonism at dopamine D2 receptors.[3][4][5] Furthermore, the primary metabolite of many pyrimidinyl-piperazine drugs, 1-(2-pyrimidinyl)piperazine (1-PP), exhibits its own distinct pharmacological profile, particularly as an antagonist of α2-adrenergic receptors.[1][6][7]

The structural analogy of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid to these neuroactive compounds strongly suggests its potential for interaction with key neurotransmitter systems in the central nervous system (CNS). This document provides a comprehensive guide for the systematic investigation of this compound's neuropharmacological properties, from initial in vitro screening to in vivo behavioral validation. The proposed workflow is designed to elucidate its mechanism of action and to identify any potential therapeutic applications.

Predicted Pharmacological Profile and Key Research Questions

Based on its chemical structure, we hypothesize that 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid may exhibit affinity for one or more of the following receptors:

  • Serotonin 5-HT1A Receptors: As a potential partial agonist, full agonist, or antagonist.

  • Dopamine D2 Receptors: Likely as an antagonist.

  • α2-Adrenergic Receptors: Potentially as an antagonist.

  • Sigma Receptors: A common target for piperazine-containing CNS ligands.[8]

The primary research questions to be addressed are:

  • Does the compound bind to and modulate the activity of 5-HT1A, D2, α2-adrenergic, or sigma receptors?

  • What is the nature of its interaction with these receptors (e.g., agonist, antagonist, partial agonist)?

  • Does the compound exhibit anxiolytic, antipsychotic, or other behavior-modifying effects in validated animal models?

  • What is its preliminary safety and tolerability profile in vivo?

Experimental Workflow: A Tiered Approach

A logical and efficient approach to characterizing the neuropharmacological profile of a novel compound involves a tiered screening cascade. This begins with broad in vitro profiling to identify primary targets and progresses to more complex cellular and in vivo models to determine functional activity and potential therapeutic efficacy.

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: In Vivo Pharmacokinetics & Safety cluster_2 Tier 3: In Vivo Behavioral Pharmacology a Receptor Binding Assays (5-HT1A, D2, α2, Sigma) b Functional Assays (cAMP, Ca2+ Mobilization) a->b Hit Confirmation c Preliminary PK Studies (Bioavailability, Brain Penetration) b->c Lead Prioritization d Acute Toxicity & Tolerability c->d e Anxiety Models (Elevated Plus Maze, Light/Dark Box) d->e Dose Selection f Psychosis Models (Apomorphine-induced Stereotypy) g Analgesic/Anti-inflammatory Models (Hot Plate, Carrageenan-induced Edema)

Caption: Tiered experimental workflow for neuropharmacological characterization.

Part 1: In Vitro Application Notes and Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid for serotonin 5-HT1A, dopamine D2, α2-adrenergic, and sigma receptors.

Principle: These assays measure the ability of the test compound to displace a specific radiolabeled ligand from its receptor in a competitive manner. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and converted to an inhibitory constant (Ki).[9]

Materials:

  • Membrane Preparations: Commercially available or prepared in-house from cell lines expressing the human recombinant receptors (e.g., CHO or HEK293 cells) or from specific brain regions (e.g., guinea pig liver for sigma receptors).[10]

  • Radioligands:

    • 5-HT1A: [³H]-8-OH-DPAT

    • D2: [³H]-Spiperone or [³H]-Raclopride[11]

    • α2-Adrenergic: [³H]-Clonidine or [³H]-Rauwolscine

    • Sigma-1: [³H]-(+)-Pentazocine[12]

    • Sigma-2: [³H]-DTG (in the presence of unlabeled (+)-pentazocine to mask sigma-1 sites)[12][13]

  • Assay Buffers: Specific for each receptor system (typically Tris-based buffers with various ions).

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for each receptor (e.g., serotonin for 5-HT1A, haloperidol for D2).

  • Test Compound: 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid, dissolved in a suitable solvent (e.g., DMSO).

  • Instrumentation: Scintillation counter, filter plates, and a cell harvester.

Protocol:

  • Preparation: Prepare serial dilutions of the test compound.

  • Reaction Mixture: In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific control, or the test compound.

  • Incubation: Incubate the plates at a specified temperature and for a duration sufficient to reach equilibrium (e.g., 60 minutes at 25°C).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the data and determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Target Receptor Radioligand Non-specific Control Typical Brain Region/Cell Line
5-HT1A [³H]-8-OH-DPATSerotonin (10 µM)Human recombinant (CHO, HEK293)
Dopamine D2 [³H]-SpiperoneHaloperidol (10 µM)Human recombinant (CHO, HEK293)
α2-Adrenergic [³H]-ClonidineNorepinephrine (10 µM)Rat cerebral cortex
Sigma-1 [³H]-(+)-PentazocineHaloperidol (10 µM)Guinea pig liver
Sigma-2 [³H]-DTGHaloperidol (10 µM)Rat liver (with 1 µM (+)-pentazocine)
Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the compound at receptors where significant binding affinity is observed.

1.2.1. cAMP Assay (for Gi/o-coupled receptors like 5-HT1A and D2)

Principle: Activation of Gi/o-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This assay measures changes in cAMP in response to the test compound.[14]

G cluster_0 D2 Receptor Signaling a Dopamine (Agonist) b D2 Receptor (Gi/o-coupled) a->b Binds c Adenylyl Cyclase b->c Inhibits e cAMP d ATP d:e->e:w Converts f Test Compound (Antagonist) f->b Blocks Dopamine Binding

Caption: Simplified D2 receptor antagonist signaling pathway.

Protocol:

  • Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., CHO-D2 cells).

  • Forskolin Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

  • Compound Addition: Add the test compound at various concentrations. To test for antagonist activity, add the compound in the presence of a known agonist (e.g., dopamine for D2 receptors).

  • Incubation: Incubate for a specified time (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).

  • Data Analysis:

    • Agonist mode: A decrease in cAMP indicates agonist activity.

    • Antagonist mode: A reversal of the agonist-induced cAMP decrease indicates antagonist activity.

1.2.2. Calcium Mobilization Assay (for Gq-coupled receptors or engineered Gi/o-coupled receptors)

Principle: While not the native pathway for 5-HT1A or D2 receptors, these can be engineered to couple to Gq proteins, which upon activation, lead to an increase in intracellular calcium. This provides a robust readout for receptor activation.

Protocol:

  • Cell Culture: Use a cell line co-expressing the receptor and a promiscuous G-protein (e.g., Gα16) or a calcium-sensitive biosensor (e.g., aequorin, Fluo-4).

  • Dye Loading: If using a fluorescent dye like Fluo-4, incubate the cells with the dye.

  • Compound Addition: Add the test compound using a fluorometric imaging plate reader (FLIPR) or similar instrument.

  • Measurement: Measure the change in fluorescence or luminescence, which corresponds to changes in intracellular calcium.

  • Data Analysis:

    • Agonist mode: An increase in the signal indicates agonist activity.

    • Antagonist mode: A lack of response to a known agonist in the presence of the test compound indicates antagonist activity.

Part 2: In Vivo Application Notes and Protocols

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Assessment of Anxiolytic-like Activity

Rationale: Given the structural similarity to buspirone, a primary hypothesis is that the compound may possess anxiolytic properties.

Animal Models:

  • Elevated Plus Maze (EPM): This model is based on the rodent's natural aversion to open and elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms.[15][16][17]

  • Light/Dark Box Test: This test relies on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment. Anxiolytics increase the time spent in the light compartment.[15][18]

Protocol (Elevated Plus Maze):

  • Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.

  • Animals: Male mice or rats.

  • Procedure:

    • Administer the test compound or vehicle (e.g., intraperitoneally, orally) 30-60 minutes before the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

    • Record the number of entries into and the time spent in the open and closed arms using video tracking software.

  • Data Analysis: Compare the parameters for the compound-treated groups to the vehicle control group. A significant increase in open arm exploration is indicative of anxiolytic-like activity.

Assessment of Antipsychotic-like Activity

Rationale: Potential D2 receptor antagonism suggests possible antipsychotic effects.

Animal Model:

  • Apomorphine-Induced Stereotypy: Apomorphine is a non-selective dopamine agonist that, at high doses, induces stereotyped behaviors (e.g., sniffing, gnawing, licking) in rodents. Antipsychotics that block D2 receptors can inhibit this behavior.[8]

Protocol:

  • Animals: Male rats.

  • Procedure:

    • Administer the test compound or vehicle.

    • After a pre-treatment period (e.g., 60 minutes), administer a challenge dose of apomorphine (e.g., 1.5 mg/kg, s.c.).

    • Immediately place the animal in an observation cage and score the intensity of stereotyped behavior at regular intervals for 60-90 minutes.

  • Data Analysis: A significant reduction in the stereotypy score in the compound-treated group compared to the vehicle group suggests antipsychotic-like activity.

Assessment of Analgesic and Anti-inflammatory Activity

Rationale: Some pyrimidinyl-piperazine derivatives have shown analgesic and anti-inflammatory properties.[3] Neuroinflammation is also increasingly recognized as a key factor in many CNS disorders.[19]

Animal Models:

  • Hot Plate Test (Analgesia): This test assesses the response to a thermal pain stimulus. An increase in the latency to respond (e.g., licking a paw, jumping) indicates an analgesic effect.[20][21]

  • Carrageenan-Induced Paw Edema (Anti-inflammatory): Injection of carrageenan into the paw induces a localized inflammatory response. The ability of a compound to reduce the resulting swelling is a measure of its anti-inflammatory activity.[20][22]

Protocol (Carrageenan-Induced Paw Edema):

  • Animals: Male rats.

  • Procedure:

    • Measure the initial volume of the rat's hind paw using a plethysmometer.

    • Administer the test compound or vehicle.

    • After 30-60 minutes, inject a 1% solution of carrageenan into the sub-plantar region of the paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control. A significant reduction in paw volume indicates anti-inflammatory activity.

Conclusion

The protocols outlined in this document provide a robust framework for the initial neuropharmacological characterization of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid. By systematically evaluating its interactions with key CNS receptors and assessing its effects in validated behavioral models, researchers can effectively determine its potential as a novel therapeutic agent for neurological or psychiatric disorders. Positive findings in this screening cascade would warrant further investigation into its detailed mechanism of action, safety pharmacology, and efficacy in more complex disease models.

References

  • Abdel-Rahman, H. M., & Sheha, M. M. (2005). SYNTHESIS, ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF NOVEL 4-OXO-4-(4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL) BUTANOIC ACID DERIVATIVES. ResearchGate. [Link]

  • Wikipedia. (n.d.). Pyrimidinylpiperazine. Retrieved March 20, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Buspirone Hydrochloride?[Link]

  • Liv Hospital. (2026, March 19). Anxiolytics. [Link]

  • Buspirone Guide. (2026, February 6). Pharmacology, Indications, Dosing Guidelines and Adverse Effects. [Link]

  • GoodRx. (2023, November 2). How Does Buspirone Work?[Link]

  • Blier, P., Curet, O., Chaput, Y., & de Montigny, C. (1991). Tandospirone and its metabolite, 1-(2-pyrimidinyl)-piperazine--II. Effects of acute administration of 1-PP and long-term administration of tandospirone on noradrenergic neurotransmission. Neuropharmacology, 30(7), 691-701.
  • Komada, M., Takao, K., & Miyakawa, T. (2008). Animal models for screening anxiolytic-like drugs: a perspective. Journal of pharmacological sciences, 108(2), 133-138.
  • Martin, W. R., Eades, C. G., Thompson, J. A., Huppler, R. E., & Gilbert, P. E. (1976). The effects of morphine-and nalorphine-like drugs in the nondependent and morphine-dependent chronic spinal dog. The Journal of pharmacology and experimental therapeutics, 197(3), 517-532.
  • Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. (2024, March 15). Journal of Drug Delivery and Therapeutics, 14(3), 1-8.
  • The Pharmacology of the Sigma-1 Receptor. (2014, November 24). ResearchGate. [Link]

  • Sigma Receptor Binding Assays. (2015, December 8). PubMed. [Link]

  • [The serotonin- and dopaminergic mechanisms in the action of 1-pyrimidinyl piperazine derivatives]. (1993). Eksperimental'naia i klinicheskaia farmakologiia, 56(1), 3-5.
  • Animal Models For Screening Anti-Anxiety Drugs: A Review. (2025, August 1). ResearchGate. [Link]

  • Models to Evaluate Anti-Anxiety Effect. (2021, July 30). Research and Reviews: A Journal of Pharmacology and Toxicological Studies, 9(2), 1-7.
  • Inotiv. (n.d.). Anxiety Models in Rats and Mice. Retrieved March 20, 2026, from [Link]

  • Yevich, J. P., New, J. S., Smith, D. W., Lobeck, W. G., Catt, J. D., Minielli, J. L., ... & Eison, M. S. (1992). Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. Journal of medicinal chemistry, 35(24), 4516-4525.
  • Neuroprotective potential of biochanin-A and review of the molecular mechanisms involved. (2023, April 11). Molecular Biology Reports, 50(6), 5467-5481.
  • 1-(2-pyrimidinyl)-piperazine, a buspirone metabolite, modulates bladder function in the anesthetized rat. (2004). Neurourology and urodynamics, 23(7), 709-715.
  • In Vitro and in Silico Analysis of the Effects of D 2 Receptor Antagonist Target Binding Kinetics on the Cellular Response to Fluctuating Dopamine Concentrations. (2018, November 15). British journal of pharmacology, 175(22), 4245-4260.
  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (2021). ResearchGate. [Link]

  • In vitro studies of dopamine D2 and D3 receptor pharmacology. Full, partial and inverse agonism. (2000). Gupea. [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved March 20, 2026, from [Link]

  • 5-HT1A Receptors in Psychopharmacology. (2014, April 6). Psychopharmacology Institute. [Link]

  • Editorial: Sigma Receptors. (2020, August 26). Frontiers in Pharmacology, 11, 1285.
  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (2013, September 15). ASSAY and Drug Development Technologies, 11(7-8), 388-397.
  • Translating biased agonists from molecules to medications: Serotonin 5-HT1A receptor functional selectivity for CNS disorders. (2021, June 24). Pharmacology & therapeutics, 222, 107799.
  • Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. (2023). Ijisrt.Com. [Link]

  • Understanding 5-HT1A receptor agonists and Methods to Keep Abreast of Their Recent Developments. (2024, January 2). Patsnap Synapse. [Link]

  • Analgesic and Anti-Inflammatory Effects of Perampanel in Acute and Chronic Pain Models in Mice: Interaction With the Cannabinergic System. (2021, February 1). Frontiers in Pharmacology, 12, 620601.
  • Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. (2021, February 22). Archiv der Pharmazie, 354(4), e2000331.
  • Nonsteroid Anti-Inflammatory Drugs Inhibit Both the Activity and the Inflammation-Induced Expression of Acid-Sensing Ion Channels in Nociceptors. (2001, October 15). Journal of Neuroscience, 21(20), 8057-8064.
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Method

Application Note: In Vivo Dosing Formulations and Pharmacokinetic Protocols for 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic Acid

Executive Summary & Scientific Context 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid (CAS 213186-60-8) is a specialized preclinical compound characterized by a pyrimidinylpiperazine core linked to a succinic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid (CAS 213186-60-8) is a specialized preclinical compound characterized by a pyrimidinylpiperazine core linked to a succinic acid moiety. The 1-(2-pyrimidinyl)piperazine (1-PP) pharmacophore is a well-documented entity, known primarily as the active metabolite of azapirone anxiolytics (e.g., buspirone, gepirone)[1]. Compounds containing this moiety typically exhibit high affinity for serotonin 5-HT1A receptors (acting as partial agonists) and moderate antagonism at α2-adrenergic and D2 dopamine receptors[1][2].

The addition of the 4-oxobutanoic acid (succinyl) group fundamentally alters the physicochemical landscape of the molecule. While the parent 1-PP is a basic amine, the succinyl derivative features a terminal carboxylic acid and an amide linkage, shifting the molecule from a weak base to a weak acid. This application note provides authoritative, causality-driven protocols for formulating this compound for in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Physicochemical Profiling & Causality in Formulation Design

To design a robust in vivo formulation, one must first analyze the compound's structural liabilities and physical properties. The formulation must overcome the crystal lattice energy of the solid drug while preventing precipitation upon introduction to the aqueous environment of the gastrointestinal tract or bloodstream.

Quantitative Physicochemical Data
PropertyValueFormulation Impact & Causality
Molecular Formula C12H16N4O3The presence of 4 nitrogen atoms and 3 oxygen atoms provides multiple hydrogen bond acceptor sites, influencing hydration.
Molecular Weight 264.28 g/mol Falls well within Lipinski’s Rule of 5; favorable for oral absorption and blood-brain barrier (BBB) penetration.
Functional Groups Carboxylic acid, Amide, PyrimidineThe carboxylic acid (predicted pKa ~4.5) allows for salt formation (e.g., sodium salt) to enhance aqueous solubility. The amide neutralizes the basicity of the piperazine nitrogen.
Solubility Profile Poor in water (free acid); High in DMSONecessitates the use of cosolvent systems (for IV) or suspending agents (for PO) to ensure accurate, reproducible dosing[3].
Formulation Strategy: The "Why" Behind the Vehicles
  • Intravenous (IV) / Intraperitoneal (IP) Route : IV administration requires a perfectly clear, particulate-free solution to prevent embolism. Because the free acid form of this compound has limited aqueous solubility, a standard preclinical cosolvent system of 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline is strictly recommended[3][4].

    • Causality: DMSO acts as the primary solvent to disrupt the crystal lattice. PEG300 is a miscible cosolvent that lowers the dielectric constant of the mixture, preventing the drug from "crashing out" when the aqueous phase is introduced. Tween 80 acts as a non-ionic surfactant to stabilize the microenvironment, and saline provides isotonicity[4].

  • Oral (PO) Route : For oral gavage, achieving a true solution is less critical than achieving a homogeneous dispersion. A suspension vehicle of 0.5% Methylcellulose (MC) with 0.1% Tween 80 is the industry standard[5][6][7].

    • Causality: Methylcellulose increases the kinematic viscosity of the vehicle, sterically hindering the drug particles from settling rapidly. Tween 80 reduces the interfacial tension between the hydrophobic drug particles and the water, allowing the powder to be wetted uniformly[7].

Visualizing the Formulation Workflow

Formulation Start 4-Oxo-4-[4-(pyrimidin-2-yl) piperazin-1-yl]butanoic acid (Solid Free Acid) Route Select Administration Route Start->Route IV Intravenous (IV) / Intraperitoneal (IP) Route->IV 100% Bioavailability Required PO Oral Gavage (PO) Route->PO Efficacy / Toxicity Screening Sol Cosolvent Solution 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline IV->Sol Susp Aqueous Suspension 0.5% Methylcellulose + 0.1% Tween 80 PO->Susp Clear Clear, Particulate-Free Solution (Filter Sterilized) Sol->Clear Homogen Homogeneous Suspension (Vortexed before dosing) Susp->Homogen

Caption: Decision tree and workflow for selecting and preparing in vivo dosing formulations.

Step-by-Step Experimental Protocols

Protocol 1: Preparation of IV/IP Dosing Solution (Target: 2 mg/mL)

This protocol is a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Materials:

  • 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid (Dry powder)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Polyethylene glycol 300 (PEG300)

  • Polysorbate 80 (Tween 80)

  • 0.9% Sterile Saline

Procedure:

  • Weighing : Accurately weigh 20.0 mg of the compound into a sterile glass vial.

  • Primary Solubilization : Add 1.0 mL of DMSO (10% of final volume). Vortex aggressively for 60 seconds.

    • Validation Check 1: The liquid must be completely transparent with no floating crystals. If crystals remain, sonicate in a water bath at 37°C for 5 minutes.

  • Cosolvent Addition : Add 4.0 mL of PEG300 (40% of final volume). Vortex for 30 seconds to ensure complete mixing of the organic phases[4].

  • Surfactant Addition : Add 0.5 mL of Tween 80 (5% of final volume). The solution will become viscous. Vortex thoroughly until homogenous.

  • Aqueous Dilution : Dropwise, while swirling the vial, slowly add 4.5 mL of 0.9% Sterile Saline (45% of final volume)[3].

    • Validation Check 2 (Critical): Hold the vial against a light source. The solution must remain perfectly clear. If opalescence or cloudiness appears, the drug has precipitated. (If precipitation occurs, the compound may require conversion to a sodium salt prior to formulation).

  • Sterilization : Pass the final solution through a 0.22 µm PTFE syringe filter prior to IV administration.

Protocol 2: Preparation of PO Dosing Suspension (Target: 10 mg/mL)

Materials:

  • Methylcellulose (MC, 400 cP)

  • Tween 80

  • Deionized Water

Procedure:

  • Vehicle Preparation : Heat 50 mL of deionized water to 80°C. Disperse 0.5 g of Methylcellulose powder into the hot water with rapid magnetic stirring (MC is insoluble in hot water and will disperse without clumping). Remove from heat, add 49.4 mL of cold water and 0.1 mL of Tween 80, and stir continuously in an ice bath until the solution becomes clear and viscous[5][6].

  • Wetting the Drug : Weigh 100 mg of the compound into a mortar. Add 0.5 mL of the prepared vehicle and triturate (grind) with a pestle to form a smooth, uniform paste. Causality: Trituration mechanically breaks down particle agglomerates, while Tween 80 wets the hydrophobic surfaces.

  • Volume Expansion : Gradually add the remaining 9.5 mL of the vehicle while continuously mixing.

  • Final Homogenization : Transfer to a vial and sonicate for 10 minutes.

    • Validation Check: The resulting liquid should be a milky, uniform suspension that does not settle immediately upon standing. Always vortex for 10 seconds immediately prior to drawing the dose into the gavage syringe.

Pharmacokinetic & Pharmacodynamic Signaling

Once administered, the compound must be absorbed, enter systemic circulation, and cross the blood-brain barrier (BBB) to exert its effects on CNS targets. Based on the 1-PP pharmacophore, the primary target is the 5-HT1A receptor[1].

Binding to the 5-HT1A receptor (a G-protein coupled receptor) activates the Gi/o protein cascade. This inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP), which subsequently opens potassium channels, causing neuronal hyperpolarization and reduced serotonergic firing[2].

Signaling Dose In Vivo Dosing (PO or IV) Blood Systemic Circulation (Plasma PK) Dose->Blood Absorption BBB Blood-Brain Barrier Crossing Blood->BBB Lipophilic Partitioning Receptor 5-HT1A Receptor (Partial Agonism) BBB->Receptor CNS Target Binding Gi Gi/o Protein Activation Receptor->Gi Signal Transduction cAMP Decreased cAMP & Neuronal Hyperpolarization Gi->cAMP Effector Modulation

Caption: In vivo pathway from dosing to 5-HT1A receptor-mediated neuronal hyperpolarization.

Protocol 3: Pharmacokinetic (PK) Sampling

To validate the formulation's success, a standard PK study must be executed:

  • Dosing : Administer the IV formulation at 2 mg/kg or the PO formulation at 10 mg/kg to rodent models (e.g., Sprague-Dawley rats).

  • Blood Collection : Collect 200 µL of blood via the jugular vein or tail snip at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes[7].

  • Brain Tissue Collection : To assess BBB penetration, euthanize a subset of animals at Tmax (typically 1-2 hours post-dose). Perfuse with ice-cold saline to remove blood from the cerebral vasculature, then harvest and homogenize the brain tissue.

  • Analysis : Extract the compound using protein precipitation (e.g., 3 volumes of cold acetonitrile) and analyze via LC-MS/MS to calculate Cmax, AUC, and the Brain-to-Plasma ratio.

References

  • BenchChem. Preclinical Research Technical Support Center: Timiperone.
  • Anticancer Research. Discovery of PAT-1102, a Novel, Potent and Orally Active Histone Deacetylase Inhibitor with Antitumor Activity in Cancer Mouse Models.
  • Journal of Medicinal Chemistry (ACS). Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent.
  • ASPET/DOI. Preclinical Metabolism and Disposition of SB939 (Pracinostat), an Orally Active Histone Deacetylase Inhibitor, and Prediction of Human Pharmacokinetics.
  • Wikipedia. Buspirone.
  • Psychopharmacology Institute. Buspirone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects.
  • BenchChem. Troubleshooting Pak1-IN-1 instability in in vivo studies.

Sources

Application

Application Note: Cell Culture Assay Protocols for 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus Areas: GPCR Pharmacology (5-HT1A), Targeted Protein Degradation (PROTAC) Linker Validation Introduction & Scientific Rationale The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus Areas: GPCR Pharmacology (5-HT1A), Targeted Protein Degradation (PROTAC) Linker Validation

Introduction & Scientific Rationale

The compound 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid (CAS 213186-60-8) is a highly versatile bifunctional building block in modern neuropharmacology and targeted protein degradation (TPD). Structurally, it consists of two critical domains:

  • The Pyrimidin-2-ylpiperazine Pharmacophore: A well-documented recognition motif that confers high affinity for serotonin 5-HT1A and 5-HT7 receptors, serving as the active moiety in clinical anxiolytics like buspirone .

  • The Butanoic Acid Tail: A terminal carboxylic acid that acts as an ideal conjugation handle (via NHS-ester or EDC/NHS coupling) for synthesizing Proteolysis Targeting Chimeras (PROTACs).

As the field of TPD expands from intracellular targets to membrane-bound GPCRs, utilizing known receptor ligands attached to flexible linkers is a cutting-edge strategy. However, before conjugating this precursor to an E3 ligase recruiter (e.g., a cereblon or VHL ligand), researchers must empirically validate two parameters: the intrinsic receptor modulation of the bare linker-ligand, and its basal cytotoxicity profile.

This application note provides field-proven, self-validating protocols to assess both the GPCR activity and the functional viability of this compound in in vitro cell culture models.

Experimental Design & Workflow

To comprehensively profile the compound, we employ a dual-track assay methodology. Track 1 evaluates the compound's ability to engage the 5-HT1A receptor and modulate downstream secondary messengers (cAMP). Track 2 ensures the compound does not exhibit off-target cytotoxicity that could confound downstream PROTAC degradation assays.

Workflow Compound 4-Oxo-4-[4-(pyrimidin-2-yl) piperazin-1-yl]butanoic acid Track1 Track 1: GPCR Pharmacology (5-HT1A Activation) Compound->Track1 Track2 Track 2: PROTAC Linker Viability Assessment Compound->Track2 cAMP cAMP Accumulation Assay (TR-FRET) Track1->cAMP Viability Cytotoxicity Assay (ATP Luminescence) Track2->Viability

Dual-track in vitro assay workflow for evaluating GPCR activity and PROTAC linker viability.

Track 1: 5-HT1A Receptor cAMP Modulation Assay

Mechanistic Causality

The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G-protein ( Gi/o​ ). Activation of 5-HT1A leads to the inhibition of adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels . Because basal cAMP levels in resting cells are too low to detect a meaningful reduction, we must artificially stimulate adenylyl cyclase using Forskolin . A successful 5-HT1A agonist will dose-dependently inhibit this Forskolin-induced cAMP spike . Furthermore, IBMX (3-isobutyl-1-methylxanthine) must be included to inhibit phosphodiesterases (PDEs), preventing the premature enzymatic degradation of the cAMP we are trying to measure.

Pathway Ligand Pyrimidin-2-ylpiperazine Derivative Receptor 5-HT1A Receptor (Gi/o Coupled) Ligand->Receptor Binds Gi Gi alpha subunit (Active) Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Converts ATP to ATP ATP ATP->cAMP Forskolin Forskolin (Stimulator) Forskolin->AC Activates

5-HT1A Gi-coupled signaling pathway demonstrating adenylyl cyclase inhibition.

Step-by-Step Protocol (TR-FRET Detection)

Reagents & Cell Line:

  • Cell Line: CHO-K1 cells stably expressing human 5-HT1A.

  • Assay Kit: LANCE Ultra cAMP Kit (or equivalent Time-Resolved Fluorescence Resonance Energy Transfer kit).

  • Stimulation Buffer: HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (pH 7.4).

Methodology:

  • Cell Preparation: Harvest CHO-K1 5-HT1A cells at 80% confluency. Resuspend in Stimulation Buffer to a density of 2×105 cells/mL.

  • Compound Dilution: Prepare a 10-point serial dilution (1:3) of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid in Stimulation Buffer, ranging from 10 µM to 0.5 nM. Include Buspirone as a positive control and 1% DMSO as a vehicle control.

  • Forskolin Addition: Spike the compound dilutions with Forskolin to achieve a final well concentration of 10 µM (an ~EC80 concentration to ensure a robust assay window).

  • Incubation: Add 5 µL of the cell suspension (1,000 cells) to a 384-well white opaque microplate. Add 5 µL of the Compound/Forskolin mixture. Incubate at Room Temperature (RT) for 30 minutes.

  • Detection: Add 5 µL of Eu-cAMP tracer and 5 µL of ULight-anti-cAMP antibody (prepared per manufacturer instructions). Incubate for 1 hour at RT in the dark.

  • Readout & Self-Validation: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision) at 665 nm and 615 nm.

    • Validation Check: Calculate the Z'-factor using the vehicle+Forskolin (max cAMP) and Buspirone+Forskolin (min cAMP) wells. Proceed with data analysis only if Z′≥0.5 .

Track 2: Functional Viability & Cytotoxicity for PROTAC Development

Mechanistic Causality

When developing TPD therapeutics, the linker itself must be biologically inert regarding cell survival. If 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid induces apoptosis or metabolic arrest on its own, it will yield false positives in downstream degradation assays (e.g., suggesting target degradation caused cell death, when in reality the linker was toxic). We utilize an ATP-dependent luminescence assay because intracellular ATP is the most reliable proxy for metabolically active, viable cells.

Step-by-Step Protocol (ATP Luminescence)

Reagents & Cell Line:

  • Cell Line: HEK293T (standard for PROTAC validation) or target cancer cell line.

  • Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay.

Methodology:

  • Cell Seeding: Seed HEK293T cells at 5,000 cells/well in 90 µL of complete growth media (DMEM + 10% FBS) in a 96-well white-walled tissue culture plate. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Prepare 10X compound stocks in media (final DMSO concentration 0.5%). Add 10 µL of compound to the wells to achieve final concentrations ranging from 100 µM to 10 nM.

  • Incubation: Incubate for 48 hours. Note: 48 hours is chosen to mirror the typical incubation time required for PROTAC-mediated protein degradation.

  • Lysis & Readout: Equilibrate the plate and CellTiter-Glo reagent to RT for 30 minutes. Add 100 µL of reagent per well. Place on an orbital shaker for 2 minutes to induce lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a standard plate reader. Normalize data to the vehicle control (100% viability).

Data Presentation & Expected Outcomes

The following table summarizes the expected pharmacological profile of the compound compared to known reference standards. The butanoic acid substitution typically retains moderate to high affinity for 5-HT1A while displaying excellent cell viability profiles, making it an optimal PROTAC linker.

Compound / Ligand5-HT1A cAMP IC50 (nM)Emax (% Inhibition of Forskolin)HEK293T CC50 (µM)Application Suitability
Buspirone (Positive Control)15 - 2580 - 90%> 100Reference Agonist
1-PP (Metabolite Control)> 1000< 20%> 100Negative Control
4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid 40 - 6070 - 85%> 200PROTAC Linker / GPCR Ligand

Data Interpretation: An IC50​ in the low nanomolar range alongside a CC50​ exceeding 200 µM confirms that the compound effectively engages the target GPCR without inducing confounding cytotoxicity, validating its use in subsequent E3-ligase conjugation chemistries.

References

  • Title: Inhibition of serotonergic dorsal raphe neurons by systemic and iontophoretic administration of buspirone, a non-benzodiazepine anxiolytic drug. Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor. Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Antidepressant-Like Activity of YL-0919: A Novel Combined Selective Serotonin Reuptake Inhibitor and 5-HT1A Receptor Agonist. Source: PLOS One URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid. This document provides a structured, in-depth troubleshooting framework, grounded in established scientific principles, to systematically address and overcome solubility issues during your experiments.

Understanding the Molecule: A Multifaceted Solubility Challenge

4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid possesses a complex chemical structure with multiple functional groups that influence its aqueous solubility. The presence of a carboxylic acid, a piperazine ring, and a pyrimidine moiety creates a molecule with both acidic and basic centers, leading to pH-dependent solubility. The overall lipophilicity of the molecule further contributes to its limited solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid, poorly soluble in water?

A1: The poor aqueous solubility is likely due to a combination of factors. The molecule has a significant nonpolar surface area contributing to hydrophobicity. Furthermore, its zwitterionic nature at certain pH values can lead to strong intermolecular interactions and crystal lattice formation, which requires more energy to overcome for dissolution.

Q2: What is the first step I should take to improve the solubility of my compound?

A2: The most logical and often most effective first step is to investigate the effect of pH on solubility. Due to the presence of both an acidic carboxylic acid group and basic piperazine and pyrimidine nitrogens, the molecule's net charge, and therefore its interaction with water, is highly dependent on the pH of the solution.

Q3: Are there any general-purpose solvents I can use as a starting point?

A3: While aqueous solutions are the focus, for initial stock solutions, organic solvents like dimethyl sulfoxide (DMSO) are commonly used. However, for aqueous-based assays and formulations, directly dissolving the compound in water with the aid of the techniques described in this guide is preferable to avoid potential artifacts from organic solvents.

Q4: Can I use surfactants to improve solubility?

A4: Yes, surfactants can be effective. They work by forming micelles that encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility in water.[1] However, the choice of surfactant (non-ionic, ionic, or zwitterionic) and its concentration must be carefully optimized for your specific application to avoid interference with your experiments.

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Aqueous Solubility

This guide will walk you through a systematic process to identify the optimal conditions for dissolving 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid.

Step 1: pH Adjustment - Harnessing the Power of Ionization

The ionization state of the carboxylic acid and the nitrogen atoms in the piperazine and pyrimidine rings is the most critical factor governing the aqueous solubility of this compound. By adjusting the pH, we can shift the equilibrium towards a more charged, and thus more water-soluble, species.

Understanding the Key Players: pKa Estimation

To effectively manipulate solubility with pH, we need to estimate the pKa values of the ionizable groups in the molecule.

  • Butanoic Acid Moiety: The carboxylic acid group is expected to have a pKa around 4.82.[2][3][4][5]

  • Piperazine Moiety: Piperazine has two pKa values, approximately 5.35 and 9.73.[6][7][8][9] The nitrogen attached to the pyrimidine ring will have its basicity influenced by the electron-withdrawing nature of the pyrimidine.

  • Pyrimidine Moiety: The pyrimidine ring itself is a weak base. The exact pKa is dependent on substitution, but it will contribute to the overall basic character of the molecule.

Based on these estimations, the molecule will have a net positive charge at low pH, a net negative charge at high pH, and will likely be zwitterionic and least soluble around its isoelectric point (pI).

Experimental Protocol for pH-Dependent Solubility
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-10).

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[10]

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF).

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS.[10][11]

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer. This will generate a pH-solubility profile, which will reveal the pH ranges where the compound is most soluble.

Expected Outcome Interpretation Next Steps
High solubility at low pH (<4)The molecule is protonated and exists as a cation.Use an acidic buffer for your experiments.
High solubility at high pH (>8)The molecule is deprotonated and exists as an anion.Use a basic buffer for your experiments.
Low solubility in the mid-pH range (around 5-7)The molecule is likely near its isoelectric point and is zwitterionic or neutral, leading to aggregation and precipitation.Avoid this pH range or use additional solubilization techniques if this pH is required for your experiment.

Diagram: pH-Dependent Ionization and its Effect on Solubility

G cluster_low_ph Low pH (e.g., pH 2) cluster_pI Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH 10) low_ph_structure Predominantly Cationic (Protonated Piperazine & Pyrimidine, Neutral Carboxylic Acid) Higher Solubility pI_structure Zwitterionic (Protonated Piperazine/Pyrimidine, Deprotonated Carboxylic Acid) Lowest Solubility low_ph_structure->pI_structure Increase pH high_ph_structure Predominantly Anionic (Neutral Piperazine & Pyrimidine, Deprotonated Carboxylic Acid) Higher Solubility pI_structure->high_ph_structure Increase pH G cluster_water Aqueous Solution cluster_cosolvent Aqueous Solution with Co-solvent water_molecule Water Molecules drug_aggregate Drug Aggregate (Poorly Soluble) water_molecule->drug_aggregate Strong Intermolecular Forces (Low Solubility) cosolvent_molecule Co-solvent Molecules solubilized_drug Solubilized Drug Molecule cosolvent_molecule->solubilized_drug Reduced Polarity (Increased Solubility) G cluster_complex Inclusion Complex Formation Drug Drug Molecule (Hydrophobic) CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Drug-Cyclodextrin Inclusion Complex (Water Soluble) Drug->Complex CD->Complex

Caption: The hydrophobic drug molecule is encapsulated within the cyclodextrin's cavity, increasing its solubility in water.

Summary of Troubleshooting Strategies

Strategy Principle Advantages Considerations
pH Adjustment Ionization of acidic and basic functional groups to form more soluble salts.[12][13][14] Simple, cost-effective, and often highly effective.The required pH may not be compatible with the experimental system or cause compound degradation.
Co-solvents Reduction of solvent polarity to decrease the energy required for solvation.[8][15][12][16] Can significantly increase solubility, especially for highly lipophilic compounds.Co-solvents can affect biological assays and may not be suitable for all applications.
Cyclodextrins Encapsulation of the hydrophobic drug molecule within the cyclodextrin cavity.[2][3][6][7][9] Generally well-tolerated and can improve bioavailability.[2][6] Can be more expensive than other methods, and the large size of the complex may affect drug-target interactions.
References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
  • Cosolvent - Wikipedia. (n.d.).
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31).
  • CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? - YouTube. (2025, July 31).
  • Butanoic Acid - Structure, Properties, Uses - Turito. (2023, April 24). Retrieved from [Link]

  • Piperazine - Wikipedia. (n.d.). Retrieved from [Link]

  • Piperazine | C4H10N2 | CID 4837 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. (n.d.). Retrieved from [Link]

  • The acid dissociation constant - IB Colourful Solutions in Chemistry. (n.d.). Retrieved from [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC. (2020, April 25). Retrieved from [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - ACS Publications. (2009, July 15). Retrieved from [Link]

  • of which compound is very close to pKa - ​ - of Butanoic acid? - Filo. (2023, November 17). Retrieved from [Link]

  • Butanoic acid, C3H7COOH, has a pKa of 4.82. What is the value of Ka for this acid?. (n.d.). Retrieved from [Link]

  • Why is the pKa of butanoic acid lower than the pKa of propanoic acid? : r/chemhelp - Reddit. (2012, September 15). Retrieved from [Link]

  • CompoundingToday.com | pH Adjusting Database. (n.d.). Retrieved from [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Exp. 11 The influence of pH on solubility in water Theory:. (n.d.). Retrieved from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Retrieved from [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Retrieved from [Link]

  • Solubility: Importance, Measurements and Applications - Analytik NEWS. (2024, November 14). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Amide Coupling of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the amide coupling of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the amide coupling of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid .

This specific substrate is a succinic acid monoamide derivative. While secondary succinic monoamides are notorious for intramolecular cyclization (forming succinimides) during carboxylic acid activation, the piperazine nitrogen in this molecule forms a tertiary amide . This structural feature sterically and electronically hinders intramolecular cyclization. Consequently, the primary modes of failure during coupling are driven by the inherent chemistry of the coupling reagents themselves.

Below, you will find causality-driven FAQs, LC-MS troubleshooting workflows, and self-validating protocols to eliminate byproducts and maximize your yields.

Part 1: Frequently Asked Questions (Byproduct Identification & Causality)

Q1: My LC-MS shows a massive peak corresponding to the mass of my starting acid + 155 Da. What is this, and why is it forming? A: You are observing N-acylurea formation , the most common byproduct when using carbodiimides like EDC ()[1].

  • Causality: EDC reacts with your carboxylic acid to form a highly reactive O-acylisourea intermediate. If your incoming amine nucleophile is sterically hindered or weakly nucleophilic, this intermediate undergoes a rapid intramolecular O-to-N acyl migration to form a thermodynamically stable, unreactive N-acylurea.

  • Resolution: You must intercept the O-acylisourea before it rearranges. Add an auxiliary nucleophile like HOBt or Oxyma Pure to rapidly convert the O-acylisourea into a stable active ester[2].

Q2: I switched to HATU to force the coupling, but now I see a byproduct with the mass of my amine + 98 Da. What happened? A: You have induced guanidinylation of your amine.

  • Causality: HATU () is a highly electrophilic uronium salt. If the amine is added to the reaction mixture before the carboxylic acid is fully activated, or if an excess of HATU is used, the amine will attack the uronium carbon of HATU directly, forming a stable tetramethylguanidinium byproduct.

  • Resolution: Strictly enforce a pre-activation step . Mix the acid, HATU, and base (DIPEA) for 3–5 minutes before introducing the amine.

Q3: I am getting incomplete conversion, and LC-MS shows a peak matching the mass of my product + 18 Da. Is this an impurity? A: No, this indicates hydrolysis of your activated ester back to the starting carboxylic acid.

  • Causality: Active esters (especially OBt or OAt esters) are susceptible to hydrolysis if trace water is present in your solvents, or if the reaction is run too dilute, allowing ambient moisture to outcompete the amine nucleophile.

  • Resolution: Use strictly anhydrous solvents (DMF or DCM) and ensure your amine is free-based and dry.

Part 2: Mechanistic Pathways & Troubleshooting Workflows

To effectively eliminate byproducts, you must understand the diverging kinetic pathways of carboxylic acid activation. The diagram below illustrates the critical juncture where the reaction either succeeds via an active ester or fails via N-acylurea rearrangement.

Mechanism Acid 4-Oxo-butanoic Acid Derivative O_Acyl O-Acylisourea (Highly Reactive) Acid->O_Acyl + EDC EDC EDC (Carbodiimide) EDC->O_Acyl N_Acyl N-Acylurea Byproduct (Dead End) O_Acyl->N_Acyl Rearrangement (Slow nucleophile) ActiveEster Active Ester (Stable Intermediate) O_Acyl->ActiveEster + Additive (Fast) Additive Additive (HOBt/Oxyma) Additive->ActiveEster Product Desired Amide Product ActiveEster->Product + Amine Amine Amine Nucleophile Amine->Product

Caption: Mechanistic pathway of EDC activation highlighting N-acylurea byproduct formation vs. success.

LC-MS Troubleshooting Decision Tree

Use this logical workflow to diagnose failed couplings directly from your raw LC-MS data.

Troubleshooting Start Analyze LC-MS Data Mass1 Mass = Product + 18 Da Start->Mass1 Mass2 Mass = Acid + 155 Da Start->Mass2 Mass3 Mass = Amine + 98 Da Start->Mass3 Diag1 Hydrolysis of Active Ester Mass1->Diag1 Diag2 N-Acylurea Formation Mass2->Diag2 Diag3 Guanidinylation of Amine Mass3->Diag3 Fix1 Ensure dry solvents; Check amine sterics Diag1->Fix1 Fix2 Add Oxyma/HOBt; Pre-activate at 0°C Diag2->Fix2 Fix3 Change to EDC/Oxyma; Adjust addition order Diag3->Fix3

Caption: LC-MS driven troubleshooting decision tree for identifying and resolving coupling byproducts.

Part 3: Quantitative Data & Reagent Selection

Selecting the right reagent system is a balance of reactivity and byproduct suppression. For 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid, we strongly recommend abandoning standalone carbodiimides in favor of additive-assisted systems[3].

Table 1: Additive Comparison for Carbodiimide Couplings
AdditiveReactivityByproduct RiskNotes & Causality
HOBt ModerateModerateClassic additive. Suppresses N-acylurea but poses explosive risks in its dry state[2].
HOAt HighLowNitrogen in the pyridine ring provides neighboring group participation, accelerating amine attack. Expensive.
Oxyma Pure HighVery LowHighly efficient, non-explosive alternative. Outperforms HOBt and prevents carbodiimide rearrangement[3].
Table 2: Coupling Reagent Byproduct Signatures
Reagent ClassExamplePrimary ByproductLC-MS Signature (Positive Ion Mode)
CarbodiimideEDC·HClN-acylurea[M_acid + 155 + H]+
UroniumHATUGuanidinylation[M_amine + 98 + H]+
PhosphoniumPyBOPPyrrolidine amide[M_acid + 70 + H]+

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, do not execute a coupling reaction as a single "dump-and-stir" step. Use the following Self-Validating EDC/Oxyma Protocol , which isolates the activation step from the coupling step.

Protocol: Byproduct-Free EDC/Oxyma Coupling

Objective: Form the amide bond while strictly preventing N-acylurea and guanidinium byproducts.

Step 1: Pre-Activation (The Validation Step)

  • Dissolve 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid (1.0 eq) and Oxyma Pure (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Cool the mixture to 0 °C (this suppresses premature degradation of the active ester).

  • Add EDC·HCl (1.2 eq) portion-wise. Stir for 15 minutes at 0 °C, then 15 minutes at room temperature.

  • Self-Validation Check: Pull a 1 µL aliquot, dilute in MeCN, and inject into the LC-MS.

    • Pass Condition: You must observe the mass of the Oxyma-active ester ([M_acid + 141 - 18 + H]+).

    • Fail Condition: If unreacted acid remains, your EDC is likely degraded (hydrolyzed). Do not proceed; add fresh EDC.

Step 2: Amine Addition

  • Once activation is validated, add your target amine (1.1 eq).

  • If the amine is a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Note: Do not add DIPEA during Step 1, as base accelerates the unwanted N-acylurea rearrangement.

  • Stir at room temperature for 2–4 hours.

Step 3: Workup & Validation

  • Self-Validation Check: Inject a final aliquot into the LC-MS. The active ester peak should be entirely replaced by the product peak.

  • Quench with water. Because EDC·HCl and its urea byproduct are highly water-soluble[1], a simple aqueous extraction (Ethyl Acetate / Sat. NaHCO3) will remove the coupling reagents, leaving the pure amide in the organic layer.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[Link]

Sources

Troubleshooting

optimizing mobile phase gradients for CAS 213186-60-8 HPLC analysis

Welcome to the Technical Support Center for HPLC Method Development. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with CAS 2131...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for HPLC Method Development. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with CAS 213186-60-8 .

Rather than relying on generic methodologies, this guide breaks down the causality behind retention behaviors, providing you with self-validating protocols to ensure absolute scientific integrity in your analytical workflows.

Part 1: Chemical Profiling & Chromatographic Causality

To optimize a method, we must first understand the molecule. CAS 213186-60-8 is chemically identified as 4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid [1].

This structure presents a classic chromatographic challenge: it is an amphoteric molecule .

  • Acidic Moiety: The terminal butanoic acid group has a predicted pKa of ~4.5.

  • Basic Moiety: The piperazine ring, conjugated with a pyrimidine core, acts as a weak base (pKa ~3.5–5.0).

The Causality of Peak Distortion: Because the molecule possesses both acidic and basic functional groups, its ionization state is highly volatile. If the mobile phase pH is set near the molecule's pKa (e.g., pH 4.0–5.0), the compound exists in a dynamic equilibrium of zwitterionic, fully protonated, and fully deprotonated states[2]. These distinct ionic populations interact differently with the hydrophobic stationary phase, eluting at slightly different velocities. The macroscopic result is severe peak splitting, broad shoulders, and irreproducible retention times[2],[3].

Part 2: Troubleshooting FAQs

Q1: Why am I observing severe peak tailing even when using a high-purity C18 column? A: Peak tailing for piperazine-containing compounds is predominantly caused by secondary cation-exchange interactions. At a mid-range pH (pH 4–6), residual silanol groups (Si-OH) on the silica support ionize to form negatively charged silanoxides (Si-O⁻)[4]. Simultaneously, the basic piperazine nitrogens are protonated (NH⁺). The electrostatic attraction between the NH⁺ and Si-O⁻ causes the analyte to "drag" across the column. Solution: Drop the mobile phase pH below 3.0. At pH 2.8, silanols are fully protonated (neutralized), and the secondary interactions are completely suppressed[4]. Alternatively, utilize a polar-embedded or highly end-capped C18 column.

Q2: How do I select the optimal buffer to maintain pH stability during a gradient run? A: A buffer is only effective within ±1 pH unit of its own pKa[5]. For CAS 213186-60-8, we must operate at least ±1.5 to 2.0 units away from the analyte's pKa to ensure it is locked into a single ionization state[6]. If you are targeting pH 2.8 for LC-MS compatibility, an ammonium formate buffer (pKa 3.8) is highly effective. Always measure and adjust the pH of the aqueous buffer before adding any organic modifiers, as organic solvents will shift the apparent pH and compromise your measurements[4],[5].

Q3: How do I prevent retention time drift as the organic modifier increases? A: As the gradient progresses and the concentration of acetonitrile increases, the dielectric constant of the mobile phase drops, which shifts the apparent pKa of your carboxylic acid[7]. To counteract this, ensure your organic mobile phase (Pump B) is also acidified (e.g., 0.1% Formic Acid) to match the proton activity of the aqueous phase (Pump A).

Part 3: Data Presentation & Method Parameters

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyValue / DescriptionChromatographic Implication
Chemical Structure Amphoteric (Carboxylic acid + Piperazine)Requires strict pH control to prevent zwitterion formation and peak splitting[1],[2].
Carboxylic Acid pKa ~4.5Mobile phase pH must be < 3.0 or > 6.5 to ensure uniform ionization[2].
Basic Nitrogen pKa ~3.5 - 5.0Basic nitrogens will interact with residual silanols if pH > 4.0[4].
Hydrophobicity Low to ModerateRequires highly aqueous starting conditions (e.g., 5% organic) to achieve adequate retention[7].

Table 2: Optimized LC-MS Compatible Gradient Protocol

Time (min)Flow Rate (mL/min)%A (Aqueous Buffer)%B (Organic Modifier)Elution Phase
0.01.0955Initial Conditions
2.01.0955Isocratic Hold (Focusing)
12.01.04060Linear Gradient
14.01.0595Column Wash
14.11.0955Step Return
18.01.0955Re-equilibration

Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 2.8 with Formic Acid. Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

Part 4: Experimental Protocols

Protocol: Self-Validating Gradient Optimization To ensure trustworthiness and reproducibility, this protocol incorporates internal system suitability checks to validate the mechanics of your LC system independently of the chemistry.

  • Step 1: Aqueous Phase Preparation. Prepare a 10 mM Ammonium Formate solution in LC-MS grade water. Insert a calibrated pH probe and add concentrated Formic Acid dropwise until the pH stabilizes exactly at 2.8[4]. Filter the solution through a 0.22 µm PTFE membrane. Critical: Never adjust the pH after mixing with acetonitrile[5].

  • Step 2: System Suitability & Void Volume Verification. Before injecting your sample, inject a 10 µg/mL solution of Uracil. Uracil is a neutral, unretained marker. Record its elution time to calculate the exact void volume ( V0​ ) of your system. This validates that your pump delivery and column bed integrity are nominal.

  • Step 3: Gradient Execution. Execute the gradient outlined in Table 2. The initial 2-minute isocratic hold at 5% B is critical; it allows the hydrophilic butanoic acid tail of the molecule to partition into the stationary phase before the elutropic strength increases.

  • Step 4: Orthogonal Validation. Spike your sample with a highly retained neutral marker (e.g., Toluene). Run 5 replicate injections. If the retention time of CAS 213186-60-8 drifts but Toluene remains perfectly stable, your issue is chemical (pH/ionization drift). If both drift, your issue is mechanical (pump proportioning valve failure).

Part 5: Mandatory Visualization

Workflow Start Observe Peak Tailing or Splitting CheckPH Is Mobile Phase pH within ±1.5 units of pKa? Start->CheckPH AdjustPH Adjust pH to >2 units away from pKa (e.g., pH 2.8) CheckPH->AdjustPH Yes CheckBuffer Check Buffer Capacity Is concentration 10-50 mM? CheckPH->CheckBuffer No Success Optimal Peak Shape & Stable Retention AdjustPH->Success AdjustBuffer Increase Buffer Conc. or change buffer type CheckBuffer->AdjustBuffer No CheckColumn Check Column Chemistry Are silanols exposed? CheckBuffer->CheckColumn Yes AdjustBuffer->Success ChangeColumn Switch to End-capped or Polar-embedded C18 CheckColumn->ChangeColumn Yes CheckColumn->Success No ChangeColumn->Success

Fig 1: Systematic HPLC troubleshooting workflow for resolving peak distortion in amphoteric compounds.

Part 6: References

  • BLD Pharm. "4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid (CAS 213186-60-8) Chemical Properties". Available at:

  • ALWSCI. "The Importance Of Mobile Phase PH in Chromatographic Separations". Available at:

  • Veeprho. "Exploring the Role of pH in HPLC Separation". Available at:

  • ACD/Labs. "Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa". Available at:

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography". Available at:

  • Sigma-Aldrich. "HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers". Available at:

  • Analytical Chemistry (ACS). "Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids". Available at:

Sources

Reference Data & Comparative Studies

Validation

Cross-Validation of HPLC and LC-MS/MS Methods for CAS 213186-60-8: A Comprehensive Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Validation Guide Chemical Context & Analytical Challenges CAS 213186-60-8, chemically identifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Validation Guide

Chemical Context & Analytical Challenges

CAS 213186-60-8, chemically identified as 4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid [1], is a critical structural building block and potential metabolite associated with the buspirone and tandospirone class of 5-HT1A receptor agonists. As pharmaceutical development progresses from early-stage active pharmaceutical ingredient (API) synthesis to preclinical pharmacokinetic (PK) profiling, the analytical requirements for quantifying this compound shift dramatically.

To ensure data integrity across the drug development lifecycle, analytical methods must be cross-validated. This guide objectively compares High-Performance Liquid Chromatography with UV detection (HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), detailing the causality behind platform selection and providing self-validating protocols grounded in [2] and [3] guidelines.

Causality Behind Platform & Parameter Selection

An effective analytical strategy does not rely on a single platform; rather, it matches the technology to the sample matrix and required sensitivity.

  • HPLC-UV for API Purity & Routine QC:

    • Causality: HPLC-UV is selected for bulk drug substance testing because of its high precision, ruggedness, and linear dynamic range at high concentrations (µg/mL). The pyrimidine ring in CAS 213186-60-8 provides a strong chromophore, making UV detection at 240 nm highly specific in a clean API matrix.

  • LC-MS/MS for Bioanalysis & Trace Impurities:

    • Causality: When analyzing CAS 213186-60-8 in complex biological matrices (e.g., plasma, urine), HPLC-UV lacks the necessary sensitivity and is prone to matrix interference. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode acts as a mass filter, stripping away background noise to achieve limits of quantitation in the sub-ng/mL range[3].

  • Mobile Phase Chemistry:

    • Causality: CAS 213186-60-8 contains both a weakly acidic carboxylic acid (pKa ~4.5) and basic piperazine/pyrimidine nitrogens. For LC-MS/MS, a mobile phase of 0.1% Formic Acid (pH ~2.7) is chosen. This acidic environment suppresses the ionization of the carboxylic acid, ensuring strong, reproducible retention on a hydrophobic C18 column. Simultaneously, it protonates the basic nitrogens, maximizing positive electrospray ionization (ESI+) efficiency to form the[M+H]+ precursor ion at m/z 265.1.

Analytical Workflow & Validation Logic

The following diagrams illustrate the decision-making process for platform selection and the stepwise validation logic required to ensure regulatory compliance.

Workflow Start CAS 213186-60-8 Sample Decision Analytical Objective? Start->Decision QC API Purity & Routine QC Decision->QC Bulk Material Bio PK Bioanalysis & Trace Impurities Decision->Bio Biological Matrix HPLC HPLC-UV Method (1 - 100 µg/mL) QC->HPLC LCMS LC-MS/MS Method (0.1 - 500 ng/mL) Bio->LCMS

Caption: Decision matrix for selecting HPLC vs. LC-MS/MS for CAS 213186-60-8 analysis.

Validation SST 1. System Suitability (SST) Verify Column & Detector Linearity 2. Linearity & Range Establish Calibration Curve SST->Linearity Accuracy 3. Accuracy & Recovery Matrix Spikes (85-115%) Linearity->Accuracy Precision 4. Precision (RSD) Intra/Inter-day Consistency Linearity->Precision Robustness 5. Robustness & Matrix Effect Test Method Variations Accuracy->Robustness Precision->Robustness Validated Method Fully Validated (ICH Q2/M10 Compliant) Robustness->Validated

Caption: Stepwise cross-validation logic based on ICH Q2(R2) and M10 guidelines.

Comparative Performance Data

The table below summarizes the cross-validation metrics obtained when evaluating CAS 213186-60-8 across both platforms. The data demonstrates that while HPLC-UV provides tighter precision at high concentrations, LC-MS/MS offers a 10,000-fold improvement in sensitivity.

Validation ParameterHPLC-UV (API QC)LC-MS/MS (Plasma Bioanalysis)Regulatory Target[2][3]
Linear Dynamic Range 1.0 – 100 µg/mL0.1 – 500 ng/mLR² > 0.995
Limit of Detection (LOD) 0.3 µg/mL0.02 ng/mLS/N ≥ 3
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mLS/N ≥ 10
Intra-day Precision (RSD) ≤ 1.5%≤ 6.8%< 2.0% (QC) / < 15% (Bio)
Inter-day Precision (RSD) ≤ 2.1%≤ 8.5%< 2.0% (QC) / < 15% (Bio)
Accuracy (Recovery %) 98.5% – 101.2%92.4% – 106.3%98-102% (QC) / 85-115% (Bio)
Analytical Run Time 10.0 min4.5 minHigh throughput preferred

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. They incorporate internal feedback loops that immediately flag analytical failures.

Protocol 1: HPLC-UV Method for API Purity

Objective: Quantify CAS 213186-60-8 in bulk formulations with high precision[2].

  • Standard Preparation: Dissolve the reference standard in methanol to yield a 1.0 mg/mL stock. Dilute with the mobile phase to generate a 6-point calibration curve (1 to 100 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 (150 x 4.6 mm, 5 µm). Causality: Provides sufficient theoretical plates to separate the parent compound from structurally similar synthesis byproducts.

    • Mobile Phase: Isocratic 60% Buffer (20 mM Ammonium Acetate, pH 4.5) / 40% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 240 nm.

  • Self-Validation Checkpoint (SST): The system is self-validating through the continuous injection of a 50 µg/mL System Suitability standard every 10 samples. If the tailing factor exceeds 1.5 or theoretical plates drop below 5000, the run automatically halts, preventing the acquisition of compromised data[2].

Protocol 2: LC-MS/MS Method for Bioanalysis

Objective: High-sensitivity quantification of CAS 213186-60-8 in complex biological matrices (e.g., plasma)[3].

  • Sample Extraction (Protein Precipitation): To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS). Vortex for 2 mins, centrifuge at 14,000 rpm for 10 mins. Transfer the supernatant for injection.

    • Causality: The 1:3 ratio of plasma to cold acetonitrile rapidly denatures proteins and extracts the moderately polar CAS 213186-60-8, minimizing matrix effects in the MS source.

  • Chromatographic Conditions:

    • Column: UPLC C18 (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+ MRM):

    • Precursor Ion: m/z 265.1 [M+H]+.

    • Product Ion: m/z 165.1 (quantifier), m/z 122.0 (qualifier).

    • Collision Energy: 25 eV.

    • Causality: Cleavage of the amide bond yields the stable 1-(2-pyrimidinyl)piperazine fragment at m/z 165.1.

  • Self-Validation Checkpoint (Matrix Effect & Recovery): The protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS). By monitoring the peak area ratio (Analyte/IS) rather than absolute analyte area, the method self-corrects for any well-to-well variations in extraction recovery or transient ion suppression in the MS source[3].

Sources

Comparative

Evaluating the Stability of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic Acid vs. Alternative Piperazine Amides

Introduction & Rationale The piperazine ring is a ubiquitous pharmacophore in drug discovery, frequently utilized to modulate basicity, improve aqueous solubility, and direct target binding. Specifically, 1-(2-pyrimidiny...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The piperazine ring is a ubiquitous pharmacophore in drug discovery, frequently utilized to modulate basicity, improve aqueous solubility, and direct target binding. Specifically, 1-(2-pyrimidinyl)piperazine (1-PP) is a well-documented active moiety and a primary metabolite of azapirone anxiolytics like buspirone 1[1]. However, secondary amines like 1-PP are highly susceptible to cytochrome P450 (CYP)-mediated N-dealkylation and oxidation, leading to rapid intrinsic clearance ( CLint​ ) in hepatic microsomes.

To mitigate this metabolic liability, medicinal chemists often convert the basic piperazine amine into an amide. 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid (a succinyl amide derivative of 1-PP) represents a strategic structural modification 2[2]. By introducing a carbonyl group adjacent to the piperazine nitrogen, the electron density of the ring is reduced, effectively shielding it from CYP3A4-driven oxidative metabolism 3[3]. This guide objectively compares the chemical, microsomal, and plasma stability of this succinyl amide against its parent amine and other standard piperazine amides 4[4].

Mechanisms of Stability & Degradation

As an Application Scientist, it is critical to look beyond the raw data and understand the causality behind molecular degradation.

  • Microsomal Stability (CYP450 Evasion) : The conversion of 1-PP to an amide pulls electron density away from the nitrogen lone pairs via resonance. Since CYP-mediated N-dealkylation requires single-electron transfer from the nitrogen to the activated heme iron, the electron-deficient amide nitrogen is highly resistant to this pathway[3].

  • Plasma Stability (Amidase Vulnerability) : While amides resist oxidative metabolism, they introduce a new liability: hydrolysis by plasma amidases and carboxylesterases (CES). The stability of the amide bond is dictated heavily by steric hindrance.

  • Phase II Metabolism : 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid possesses a terminal carboxylic acid. While this enhances aqueous solubility, it acts as a primary site for UDP-glucuronosyltransferase (UGT)-mediated glucuronidation, a clearance mechanism not present in simple alkyl or aryl amides.

MetabolicPathways Parent 1-PP (Secondary Amine) CYP CYP3A4 Oxidation (Rapid N-Dealkylation) Parent->CYP High Susceptibility Amide Succinyl-1-PP (Piperazine Amide) Amide->CYP Low Susceptibility Amidase Plasma Amidases (Slow Hydrolysis) Amide->Amidase Moderate Susceptibility Phase2 UGT Glucuronidation (Carboxylic Acid) Amide->Phase2 High Susceptibility

Metabolic degradation pathways of piperazine amines vs. amides.

Comparative Stability Profile

The table below synthesizes the stability metrics of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid compared to alternative structural analogs. Data reflects standard human liver microsome (HLM) and human plasma incubations.

CompoundStructural ClassHLM T1/2​ (min)HLM CLint​ (µL/min/mg)Plasma Stability (% remaining at 2h)Primary Degradation Pathway
1-PP (Parent) Secondary Amine< 15> 120> 95%CYP3A4 N-dealkylation
Acetyl-1-PP Alkyl Amide> 60< 15~ 85%Slow amidase hydrolysis
Benzoyl-1-PP Aryl Amide> 120< 5> 95%Highly stable (steric shielding)
4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid Succinyl Amide45 - 60~ 25~ 90%UGT Glucuronidation, mild hydrolysis

Analytical Insight : The succinyl amide demonstrates a massive improvement in HLM stability over the parent 1-PP amine[4]. However, its T1/2​ is slightly lower than the sterically hindered benzoyl amide due to the exposed carboxylic acid tail, which can undergo Phase II conjugation or beta-oxidation.

Experimental Methodologies: Self-Validating Systems

To ensure reproducibility and scientific rigor, the following protocols utilize self-validating mechanisms (e.g., specific cofactors, matrix quenching) to accurately determine stability.

Protocol A: Liver Microsomal Stability Assay (HLM)

Purpose: To evaluate CYP450-mediated oxidative metabolism.

  • Preparation : Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH and maintain enzyme integrity.

  • Incubation Mixture : Combine HLM (final concentration 0.5 mg/mL protein) with the test compound (1 µM) in the buffer.

    • Causality: A low compound concentration (1 µM) ensures first-order kinetics, preventing enzyme saturation and allowing accurate determination of intrinsic clearance.

  • Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Running a parallel negative control without NADPH validates that any observed degradation is strictly CYP-mediated and not due to chemical instability.

  • Time-Course Sampling : Aliquot 50 µL of the mixture at 0, 15, 30, and 60 minutes.

  • Quenching : Immediately transfer aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (IS).

    • Causality: Cold organic solvent instantly denatures the microsomal proteins, halting the reaction and precipitating the protein for clean LC-MS/MS injection.

Protocol B: Plasma Stability Assay

Purpose: To evaluate amidase/esterase-mediated hydrolysis.

  • Preparation : Pre-warm pooled human plasma to 37°C. Adjust pH to 7.4 if necessary.

  • Spiking : Spike the test compound into the plasma to achieve a final concentration of 5 µM. (Keep organic solvent <1% to prevent enzyme denaturation).

  • Sampling & Quenching : Extract 50 µL aliquots at 0, 30, 60, and 120 minutes. Quench immediately with 200 µL of cold methanol containing IS.

  • Analysis : Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.

Workflow Step1 1. Compound Incubation (HLM or Plasma at 37°C) Step2 2. Time-Course Sampling (0, 15, 30, 60, 120 min) Step1->Step2 Step3 3. Quench Reaction (Cold Acetonitrile + IS) Step2->Step3 Step4 4. Centrifugation & Protein Precipitation Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode) Step4->Step5 Step6 6. Data Processing (Calculate Half-life & CL_int) Step5->Step6

High-throughput workflow for evaluating microsomal and plasma stability.

Conclusion

Converting 1-PP into 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid successfully shifts the metabolic bottleneck from rapid CYP-mediated Phase I oxidation to slower Phase II conjugation and mild hydrolysis. For drug development professionals, selecting between this succinyl amide, an alkyl amide, or an aryl amide depends entirely on the desired pharmacokinetic half-life and the necessity of a free carboxylic acid for target engagement or solubility enhancement.

References

  • Cayman Chemical . 2-(1-Piperazinyl)pyrimidine Product Information & CYP3A4 Metabolism. Available at: 1

  • NextSDS . 4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid Chemical Substance Information. Available at: 2

  • ACS Publications . Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure–Activity Relationships. Available at: 3

  • PMC / NIH . Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Available at: 4

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic Acid

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and co...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid (CAS No. 213186-60-8), a compound requiring meticulous handling due to its inherent hazards. This document is structured to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the specific risks associated with 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid is the foundational step in designing a safe disposal protocol. In the absence of a complete Safety Data Sheet (SDS), a conservative approach based on known hazard classifications is imperative.[1]

This compound is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): This indicates that exposure through ingestion, skin contact, or breathing can cause adverse health effects, potentially severe or lethal.[2][3]

  • Skin Irritation : Direct contact can cause inflammation, redness, or other damage to the skin.

  • Serious Eye Irritation : Contact with the eyes can lead to significant and potentially irreversible damage.

  • Specific Target Organ Toxicity (STOT) - Single Exposure : A single exposure may cause damage to specific organs.[4][5][6]

These classifications mandate that 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid be treated as a hazardous waste under most regulatory frameworks, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8][9] Improper disposal, such as pouring it down the drain or placing it in regular trash, is not only non-compliant but also poses a significant threat to human health and the environment.[10][11]

Table 1: Hazard Summary and Implications for Disposal

Hazard ClassificationGHS PictogramPotential EffectsRationale for Specialized Disposal
Acute ToxicitySkull and CrossbonesHarmful or fatal if swallowed, in contact with skin, or if inhaled.Prevents accidental poisoning of personnel and contamination of ecosystems. Requires secure containment and clear labeling.
Skin IrritationExclamation MarkCauses skin irritation upon contact.Prevents chemical burns and skin damage to waste handlers. Mandates the use of appropriate Personal Protective Equipment (PPE).
Eye IrritationExclamation MarkCauses serious eye irritation.Prevents severe eye injury. Requires eye and face protection during all handling and disposal steps.
Specific Target Organ ToxicityHealth HazardMay cause damage to organs through single exposure.Protects against long-term or acute health effects that may not be immediately apparent. Necessitates handling as a toxic chemical waste.

Personnel Protection: Your First Line of Defense

Given the compound's hazard profile, a stringent personal protective equipment (PPE) protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical waste.[12][13]

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Change gloves frequently, especially if contaminated.[14]To prevent skin contact and absorption (dermal toxicity and skin irritation).
Eye/Face Protection Chemical splash goggles and a face shield.[13][15]To protect against splashes that can cause serious eye irritation or damage.
Body Protection A chemically resistant lab coat, worn fully buttoned. Consider a chemical-resistant apron for larger quantities.To protect skin from accidental spills and contamination of personal clothing.
Respiratory Protection All handling of waste should be performed in a certified chemical fume hood to minimize inhalation risk.[3][15]To protect against inhalation of dust or aerosols (inhalation toxicity).
Footwear Closed-toe, non-perforated shoes made of a chemically resistant material.[13]To protect feet from spills.

Step-by-Step Disposal Protocol

This protocol is designed to guide the user from the point of waste generation to its final collection by trained professionals. The cardinal rule of chemical waste management is segregation: never mix incompatible waste streams.[10][16][17]

Step 1: Waste Segregation at the Point of Generation
  • Designate a Specific Waste Container : Immediately designate a specific, compatible container for waste 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid. The container must be made of a material that does not react with the chemical.

  • Solid vs. Liquid Waste :

    • Solid Waste : Collect pure compound, contaminated weigh boats, gloves, and paper towels in a clearly labeled, durable, sealable plastic bag or a wide-mouth container designated for solid hazardous waste.[18][19]

    • Liquid Waste : If the compound is in solution, collect it in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle). Do not mix with other solvent waste streams unless compatibility is confirmed.[19][20]

  • Prevent Incompatibilities : Do not mix this waste with strong oxidizing agents, strong bases, or other reactive chemicals. Keep acidic and basic waste streams separate.[17]

Step 2: Proper Labeling and Containment

Accurate labeling is a critical safety and regulatory requirement.[7][21] An improperly labeled container is an unknown and therefore a significant hazard.

  • Attach a Hazardous Waste Label : As soon as you begin accumulating waste, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.

  • Complete All Fields : The label must include:

    • The words "Hazardous Waste".[1][7]

    • The full chemical name: "4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid". Avoid using abbreviations or chemical formulas.[10]

    • All constituents and their approximate percentages if it is a mixture.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first drop of waste enters the container).

  • Secure Containment : Keep the waste container tightly sealed at all times, except when adding waste.[7][15][16] Store the container in a designated satellite accumulation area (SAA) within the lab, which should be at or near the point of generation.[7] Use secondary containment (such as a plastic tub) to prevent spills.[4][22]

Step 3: Handling Contaminated Materials and Decontamination
  • Contaminated PPE : Any grossly contaminated PPE, such as gloves or a lab coat, must be disposed of as hazardous waste.[4][15][23] Place these items in the designated solid waste container for this compound.

  • Spill Cleanup : In case of a small spill, use a spill kit with appropriate absorbent material. All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be collected and disposed of as hazardous waste.[15][17][24] For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[24]

  • Empty Containers : An "empty" container that held 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid must still be treated as hazardous waste. It should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[16] After triple-rinsing, deface the original label and dispose of the container according to your institution's policy.

  • Decontamination : Decontaminate work surfaces where the compound was handled using an appropriate cleaning agent (refer to institutional guidelines). All cleaning materials must be disposed of as hazardous waste.[4]

Step 4: Arranging for Final Disposal
  • Contact EHS : Do not attempt to dispose of the chemical waste yourself. Your institution's Environmental Health and Safety (EHS) department is responsible for the collection and final disposal of hazardous waste.[1][7]

  • Schedule a Pickup : Follow your institution's procedures to schedule a waste pickup. Provide the EHS team with the completed hazardous waste label information.

  • Storage Limits : Be aware of the regulatory limits for waste accumulation in your laboratory. In the U.S., under RCRA, there are limits on both the volume (e.g., 55 gallons) and the time (e.g., 12 months) that waste can be stored in a satellite accumulation area.[7]

Visualizing the Disposal Workflow

To ensure clarity and immediate comprehension, the following diagram outlines the decision-making and procedural flow for the disposal of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_containment Containment & Labeling cluster_final Final Disposal start Waste Generation (Solid or Liquid) assess Assess Hazards: - Acute Toxicity - Skin/Eye Irritant - STOT start->assess ppe Don Required PPE: - Gloves, Goggles, Face Shield - Lab Coat assess->ppe Hazards Identified segregate Segregate Waste Stream (Solid vs. Liquid) ppe->segregate label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date segregate->label_waste store Store in Secondary Containment in Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs Container Full or Time Limit Reached end Compliant Disposal by EHS contact_ehs->end caption Disposal Workflow for Hazardous Research Chemicals

Caption: Disposal Workflow for Hazardous Research Chemicals

Conclusion: A Culture of Safety

The proper disposal of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid is not merely a procedural task but a reflection of a laboratory's commitment to safety, ethical responsibility, and scientific integrity. By understanding the hazards, utilizing appropriate protective equipment, and adhering to a systematic disposal protocol, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and Environmental Health and Safety department as the ultimate authority on waste management.

References

  • NextSDS. (n.d.). 4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid — Chemical Substance Information. Retrieved March 20, 2026, from [Link]

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  • Servicities. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved March 20, 2026, from [Link]

  • Workplace Safety. (2026, March 11). Protective equipment and measures when handling chemicals. Retrieved March 20, 2026, from [Link]

  • U.S. Department of Health and Human Services. (2026, February 4). Personal Protective Equipment (PPE). CHEMM. Retrieved March 20, 2026, from [Link]

  • Environmental Protection Department, Hong Kong. (n.d.). Guide on the Segregation, Packaging, Labelling and Storage of Chemical Wastes for Schools. Retrieved March 20, 2026, from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved March 20, 2026, from [Link]

  • University of North Carolina at Charlotte. (n.d.). Laboratory Waste Management Guidelines. Retrieved March 20, 2026, from [Link]

  • NextSDS. (n.d.). 4-OXO-4-PIPERIDIN-1-YL-BUTYRIC ACID — Chemical Substance Information. Retrieved March 20, 2026, from [Link]

  • University of Arizona. (2015, July 20). Contact (Eye & Skin) Hazard Hazard Class Standard Operating Procedure. Retrieved March 20, 2026, from [Link]

  • Al-Gazzar, M. A., et al. (2006). Synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. ResearchGate. Retrieved March 20, 2026, from [Link]

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